1-O-Hexadecylglycerol
Description
Chimyl alcohol has been reported in Lobophytum and Doris montereyensis with data available.
Structure
2D Structure
Properties
IUPAC Name |
3-hexadecoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWQBDFWEXAXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862067 | |
| Record name | 3-(Hexadecyloxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Chimyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12892 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6145-69-3, 10550-58-0, 53584-29-5 | |
| Record name | 1-O-Hexadecylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl glyceryl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-3-(Hexadecyloxy)propane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010550580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chimyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chimyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Hexadecyloxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-3-(hexadecyloxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL GLYCERYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FNL3D0MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Central Role of 1-O-Hexadecylglycerol in Ether Lipid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 1-O-Hexadecylglycerol (HG) in the intricate symphony of ether lipid synthesis. Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, are integral components of cellular membranes and precursors to potent signaling molecules. This compound, a key intermediate and exogenous precursor, provides a valuable tool for investigating the biosynthesis, regulation, and function of these essential lipids. This document will delve into the biochemical pathways, quantitative cellular impacts, experimental methodologies, and signaling implications of this compound, providing a comprehensive resource for professionals in lipid research and drug development.
Biochemical Pathway of this compound Incorporation into Ether Lipids
The biosynthesis of ether lipids is a multi-step process initiated in the peroxisomes and completed in the endoplasmic reticulum. This compound can enter this pathway exogenously, bypassing the initial peroxisomal steps, making it a useful tool to study downstream processes or to rescue ether lipid deficiencies.[1]
The entry of this compound into the ether lipid synthetic pathway begins with its phosphorylation by an alkylglycerol kinase to form 1-O-hexadecyl-sn-glycerol-3-phosphate.[2] This intermediate is then acylated at the sn-2 position to yield 1-O-alkyl-2-acyl-sn-glycerol-3-phosphate (an alkyl analog of phosphatidic acid). Subsequent steps mirror the diacyl phospholipid synthesis, involving dephosphorylation and the addition of polar head groups, such as phosphocholine or phosphoethanolamine, to yield final ether lipid products like 1-O-alkyl-phosphatidylcholine (Alkyl-PC) and 1-O-alkyl-phosphatidylethanolamine (Alkyl-PE). These can be further modified to form plasmalogens and the potent signaling molecule, Platelet-Activating Factor (PAF).
References
The Role of 1-O-Hexadecylglycerol in Cell Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Hexadecylglycerol (HG) is a naturally occurring ether lipid that serves as a key precursor in the biosynthesis of more complex ether lipids, including plasmalogens and the platelet-activating factor (PAF) family. Beyond its structural role in cell membranes, emerging evidence suggests that HG and its derivatives are bioactive molecules that can modulate critical cell signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's function in cell signaling, with a focus on the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for its involvement in the PI3K/Akt pathway is limited, this document will also touch upon this critical signaling axis. This guide is intended to be a resource for researchers and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of the signaling cascades to facilitate further investigation into the therapeutic potential of this compound.
Introduction to this compound and Ether Lipids
Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage found in most glycerolipids.[1] this compound, a monoalkylglycerol, is a fundamental building block for the synthesis of these complex ether lipids.[2][3] The biosynthesis of ether lipids is initiated in the peroxisomes, where this compound can be phosphorylated by an alkylglycerol kinase to enter the pathway.[3]
Synthetic ether lipid analogs have demonstrated cytotoxic and antiproliferative properties, sparking interest in their potential as therapeutic agents, particularly in oncology.[1][4] Understanding the mechanisms by which these lipids influence cell signaling is crucial for the development of novel targeted therapies.
Biosynthesis of Ether Lipids from this compound
This compound serves as a precursor for a variety of ether lipids. The pathway for its incorporation into more complex glycerophospholipids is initiated by its phosphorylation.
Figure 1. Biosynthesis pathway of ether lipids from this compound.
Modulation of the Protein Kinase C (PKC) Signaling Pathway
The Protein Kinase C (PKC) family of serine/threonine kinases are critical regulators of cellular proliferation, differentiation, and apoptosis. Their activity is allosterically regulated by the lipid second messenger diacylglycerol (DAG).
While direct modulation of PKC by this compound has not been extensively demonstrated, evidence suggests an indirect role through its derivatives and related ether lipids. The acetylated derivative of HG, 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), is a known DAG analog and can regulate PKC signaling.[2]
Furthermore, a metabolite of the synthetic ether lipid ET-16-OCH3-GPC, which is structurally similar to a derivative of HG, has been shown to inhibit diacylglycerol kinase (DGK).[5][6] DGK is the enzyme responsible for phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG signaling. Inhibition of DGK leads to the accumulation of DAG at the membrane, which would result in sustained activation of conventional and novel PKC isoforms.
Figure 2. Hypothesized mechanism of PKC pathway modulation by a this compound metabolite.
Interference with the Mitogen-Activated Protein Kinase (MAPK) Cascade
The MAPK signaling cascade, comprising tiers of kinases such as Raf, MEK, and ERK, is a central pathway that transduces extracellular signals to regulate gene expression and control cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Studies on synthetic ether lipids, structurally related to metabolites of this compound, have revealed a mechanism for MAPK pathway inhibition. The ether lipid ET-18-OCH3 has been shown to interfere with the membrane association of Raf-1.[4] Raf-1 is a key upstream kinase in the MAPK cascade, and its recruitment to the plasma membrane is a critical step for its activation by Ras GTPases. By preventing the membrane localization of Raf-1, ether lipids can effectively block the downstream phosphorylation and activation of MEK and ERK, leading to an inhibition of cell proliferation.
References
- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 Mitogen-activated Protein Kinase (MAPK) Promotes Cholesterol Ester Accumulation in Macrophages through Inhibition of Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biochemical Properties of 1-O-Hexadecylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecylglycerol, also known as chimyl alcohol, is a naturally occurring ether lipid found in various biological sources, including shark liver oil and hematopoietic organs. As a key precursor in the biosynthesis of ether phospholipids, it plays a crucial role in membrane structure and cellular signaling. This technical guide provides a comprehensive overview of the biochemical properties of this compound, with a focus on its physicochemical characteristics, biological activities, and underlying mechanisms of action. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.
Physicochemical Properties
This compound is a monoether formed from the condensation of hexadecyl (cetyl) alcohol with glycerol. Its chemical structure confers specific physicochemical properties that are essential for its biological functions.
| Property | Value | Reference |
| Synonyms | Chimyl alcohol, 1-O-Palmitylglycerol, (S)-3-(Hexadecyloxy)propane-1,2-diol | |
| Molecular Formula | C₁₉H₄₀O₃ | |
| Molecular Weight | 316.52 g/mol | |
| Appearance | Colorless solid | [1] |
| Melting Point | 64-65 °C | |
| Boiling Point | 185-195 °C at 3 mmHg | |
| Solubility | Soluble in organic solvents such as chloroform and ethanol. |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily stemming from its role as a precursor in ether lipid metabolism and its ability to modulate cellular signaling pathways.
Antioxidant and Cytoprotective Effects
This compound has demonstrated significant antioxidant properties, protecting cells from oxidative stress-induced damage.
Inhibition of UVB-Induced Damage in Keratinocytes:
-
Pre-treatment of normal human epidermal keratinocytes (NHEKs) with this compound has been shown to reduce UVB-induced cell death and the production of reactive oxygen species (ROS).[2]
Protection Against Ischemia/Reperfusion Injury:
-
In a rat heart model of ischemia/reperfusion injury, administration of this compound at concentrations of 50 µM and 100 µM resulted in improved post-ischemic myocardial performance.[1] This was evidenced by an accelerated recovery in left ventricular developed pressure and coronary flow, and a reduction in the incidence of ventricular fibrillation.[1]
-
Treatment with 50 µM this compound also led to a significant reduction in cellular injury, as measured by decreased creatine kinase (CK) release, and a reduction in oxidative stress, indicated by lower levels of malondialdehyde (MDA) formation.[1]
| Biological Activity | Model System | Concentration | Observed Effect | Reference |
| Reduction of UVB-induced cell death | Normal Human Epidermal Keratinocytes (NHEKs) | Not specified | Qualitative reduction | [2] |
| Reduction of UVB-induced ROS production | Normal Human Epidermal Keratinocytes (NHEKs) | Not specified | Qualitative reduction | [2] |
| Reduction of UVB-induced Prostaglandin E₂ production | Normal Human Epidermal Keratinocytes (NHEKs) | Not specified | Qualitative reduction | [2] |
| Improved post-ischemic myocardial performance | Isolated perfused rat heart | 50 µM, 100 µM | Accelerated recovery of LVDP and coronary flow; reduced ventricular fibrillation | [1] |
| Reduced cellular injury | Isolated perfused rat heart | 50 µM | Reduced creatine kinase (CK) release | [1] |
| Reduced oxidative stress | Isolated perfused rat heart | 50 µM | Reduced malondialdehyde (MDA) formation | [1] |
Modulation of Cellular Signaling Pathways
This compound and its metabolites can influence key signaling pathways, including the ether lipid biosynthesis pathway and protein kinase C (PKC) signaling.
Ether Lipid Biosynthesis Pathway:
This compound serves as a precursor for the synthesis of more complex ether lipids, such as plasmalogens, which are important components of cellular membranes and have roles in signaling and antioxidant defense.
Protein Kinase C (PKC) Signaling Pathway:
Metabolites of this compound, such as 1-O-alkyl-2-acylglycerol, can act as analogs of diacylglycerol (DAG), a key activator of PKC. By competing with DAG, these ether lipid-derived molecules can inhibit the activation of certain PKC isoforms, thereby modulating downstream signaling events related to cell proliferation and inflammation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are summaries of protocols relevant to the study of this compound.
Measurement of Reactive Oxygen Species (ROS) in Keratinocytes
This protocol outlines a general method for quantifying intracellular ROS levels in keratinocytes, which can be adapted to assess the antioxidant effects of this compound.
Workflow:
Methodology:
-
Cell Culture: Plate normal human epidermal keratinocytes (NHEKs) in appropriate culture vessels and grow to the desired confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified duration.
-
Induction of Oxidative Stress: Expose the cells to an ROS-inducing agent, such as UVB radiation.
-
Staining: After treatment, incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
Measurement: Following incubation and washing to remove excess probe, quantify the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. The intensity of the fluorescence is proportional to the amount of intracellular ROS.
Quantification of Malondialdehyde (MDA) in Heart Tissue
This protocol describes a common method for measuring MDA, a marker of lipid peroxidation, in heart tissue, which can be used to evaluate the protective effects of this compound against ischemia/reperfusion injury.
Workflow:
Methodology:
-
Tissue Preparation: Following the ischemia/reperfusion protocol in an animal model (e.g., rat heart), excise the heart tissue and homogenize it in a suitable buffer.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) to the tissue homogenate.
-
Heat the mixture at 90-100°C for a specified time to allow the reaction between MDA and TBA to form a colored adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at approximately 532 nm.
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance values to a standard curve generated with known concentrations of MDA.
Conclusion
This compound is a bioactive lipid with significant potential in cellular protection and modulation of signaling pathways. Its antioxidant properties and its ability to influence PKC signaling highlight its therapeutic potential in conditions associated with oxidative stress and inflammation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the biochemical properties and therapeutic applications of this promising compound. Further research is warranted to fully elucidate its mechanisms of action and to translate these findings into clinical practice.
References
The Metabolic Odyssey of 1-O-Hexadecylglycerol in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of 1-O-Hexadecylglycerol (HG), a key precursor in ether lipid biosynthesis, within mammalian cells. Understanding the intricate pathways of its uptake, anabolic conversion, and catabolic degradation is crucial for researchers in lipidomics, cell signaling, and for professionals in drug development targeting lipid metabolism. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of ether lipid metabolism.
Introduction to this compound and Ether Lipids
This compound is a monoalkylglycerol that serves as a vital entry point into the de novo synthesis of ether-linked glycerophospholipids.[1] These lipids, characterized by an ether bond at the sn-1 position of the glycerol backbone, are ubiquitous components of cellular membranes in mammals, with particularly high concentrations in the heart, brain, and immune cells.[1] Ether lipids, including plasmalogens, play critical roles in membrane structure, signal transduction, and protecting cells against oxidative stress. The exogenous administration of HG allows for the specific study of ether lipid metabolism, bypassing early enzymatic steps and providing insights into their downstream functions and interactions with other lipid classes.[2]
Anabolic Pathways: The Synthesis of Ether Lipids from this compound
Upon entering the cell, this compound is primarily directed into the anabolic pathway for ether lipid synthesis. The initial and rate-limiting step for the incorporation of exogenous alkylglycerols is its phosphorylation.
Phosphorylation and Acylation
The metabolic journey of this compound begins with its phosphorylation by alkylglycerol kinase to produce 1-O-hexadecyl-sn-glycero-3-phosphate.[3] This intermediate is then acylated at the sn-2 position by an acylglycerol-3-phosphate acyltransferase (AGPAT) family enzyme to form 1-O-hexadecyl-2-acyl-sn-glycero-3-phosphate (an alkyl-acyl-phosphatidic acid).
Formation of Diacylglycerol Analogs and Headgroup Addition
The resulting alkyl-acyl-phosphatidic acid is dephosphorylated by a phosphatidic acid phosphatase (PAP) to yield 1-O-hexadecyl-2-acyl-sn-glycerol, an ether-linked analog of diacylglycerol (DAG). This molecule serves as the branchpoint for the synthesis of the major classes of ether phospholipids: phosphatidylcholine (PC) and phosphatidylethanolamine (PE). The addition of the phosphocholine or phosphoethanolamine headgroup is catalyzed by choline and ethanolamine phosphotransferases , respectively.[4][5]
Plasmalogen Synthesis
A significant portion of the newly synthesized alkyl-acyl-phosphatidylethanolamine can be further converted into plasmalogens, which contain a vinyl-ether bond at the sn-1 position. This conversion is carried out by the enzyme plasmanylethanolamine desaturase , which introduces a double bond into the alkyl chain.[6]
Catabolic Pathways: The Breakdown of this compound
While a significant portion of this compound is incorporated into complex ether lipids, it can also be subject to catabolism. The primary enzyme responsible for the breakdown of the ether bond in alkylglycerols is alkylglycerol monooxygenase (AGMO) .[7]
Cleavage of the Ether Bond
AGMO is a microsomal enzyme that catalyzes the oxidative cleavage of the O-alkyl bond in 1-O-alkylglycerols.[7] This reaction requires molecular oxygen and a reduced pteridine cofactor, such as tetrahydrobiopterin, and yields a fatty aldehyde and glycerol.[8] The resulting fatty aldehyde can then be oxidized to a fatty acid by fatty aldehyde dehydrogenase .[9]
Quantitative Analysis of this compound Metabolism
The administration of this compound to cultured mammalian cells leads to significant and measurable changes in the cellular lipidome. The following tables summarize quantitative data from a study on HEp-2 cells treated with 20 µM HG for 24 hours, as determined by mass spectrometry.[10]
Table 1: Changes in Ether-Linked Phospholipid Species in HEp-2 Cells Treated with this compound
| Lipid Species | Fold Change vs. Control |
| PC O-16:0/16:0 | +++ |
| PC O-16:0/18:1 | +++ |
| PE O-16:0/18:1 | ++ |
| PE P-16:0/18:1 | ++ |
(+++ indicates a substantial increase, ++ indicates a moderate increase)
Table 2: Impact of this compound Treatment on Other Lipid Classes in HEp-2 Cells [2][11]
| Lipid Class | Change |
| Glycosphingolipids | Decreased |
| Ceramide | Increased |
| Phosphatidylinositol | Increased |
| Lysophosphatidylinositol | Increased |
Experimental Protocols
Cell Culture and Treatment with this compound[10]
-
Cell Seeding: Plate mammalian cells (e.g., HEp-2, PC-3) in appropriate culture dishes and grow to a desired confluency (e.g., 70-80%).
-
Preparation of HG Solution: Dissolve sn-1-O-Hexadecylglycerol in ethanol to create a stock solution (e.g., 20 mM).
-
Cell Treatment: Dilute the HG stock solution in cell culture medium to the final desired concentration (e.g., 20 µM). As a control, treat parallel cultures with the same concentration of ethanol.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions.
Lipid Extraction[10]
-
Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Lipid Extraction (Bligh and Dyer Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Mass Spectrometry Analysis of Lipids[10]
-
Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform).
-
Mass Spectrometry: Analyze the lipid extract using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS) or direct infusion (shotgun lipidomics).
-
Data Analysis: Identify and quantify individual lipid species using specialized software by comparing the mass-to-charge ratio (m/z) and fragmentation patterns with known lipid standards and databases.
Alkylglycerol Monooxygenase (AGMO) Activity Assay[8]
-
Cell Lysate Preparation: Homogenize cells or tissue in a buffer containing protease inhibitors.
-
Microsomal Fraction Isolation: Isolate the microsomal fraction by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, a fluorescent or radiolabeled 1-O-alkylglycerol substrate, and the cofactor tetrahydrobiopterin.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Product Detection: Stop the reaction and extract the lipids. Separate the substrate and the fatty aldehyde product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the product using fluorescence detection or scintillation counting.
Signaling Pathways and Logical Relationships
The metabolism of this compound and the resulting increase in ether lipid levels can influence various cellular signaling pathways.
Caption: Metabolic fate of this compound in mammalian cells.
Caption: Signaling pathways influenced by ether lipid metabolism.
References
- 1. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether lipid - Wikipedia [en.wikipedia.org]
- 3. Orphan enzymes in ether lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 6. Orphan enzymes in ether lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 1-O-Hexadecylglycerol in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Hexadecylglycerol (HG), a naturally occurring alkylglycerol, serves as a crucial precursor in the biosynthesis of ether-linked glycerophospholipids, a significant class of lipids integral to cellular membrane structure and function. This technical guide provides an in-depth exploration of the biological significance of this compound in lipid metabolism. It details its metabolic pathway, its profound impact on the cellular lipidome, and its emerging roles in cell signaling and pathophysiology. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for investigating its effects, and provides visual representations of the relevant biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound and Ether Lipids
Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage. These lipids, including plasmalogens, are vital components of cellular membranes, particularly abundant in the heart, brain, and immune cells.[1][2] They are implicated in a variety of cellular processes, including membrane trafficking, signal transduction, and protection against oxidative stress.[3]
This compound is a key intermediate that can enter the ether lipid biosynthetic pathway, bypassing early enzymatic steps.[1][2] This property makes it a valuable tool for studying ether lipid metabolism and for potentially correcting deficiencies in ether lipid biosynthesis.[1][4] Furthermore, alkylglycerols have been investigated for their anti-cancer properties.[1][5]
Metabolic Pathway of this compound
This compound enters the de novo synthesis pathway of ether lipids at a specific juncture. The canonical pathway begins with the acylation of dihydroxyacetone phosphate (DHAP). However, exogenous this compound can be directly phosphorylated by an alkylglycerol kinase to form 1-O-hexadecyl-sn-glycero-3-phosphate.[1][3] This intermediate then serves as a substrate for subsequent acylation at the sn-2 position and the addition of a head group to yield various ether-linked phospholipids.
Figure 1: Biosynthesis of ether glycerophospholipids showing the entry point of this compound.
Quantitative Effects of this compound on the Cellular Lipidome
Treatment of cells with this compound leads to significant alterations in the cellular lipid profile. As a precursor, it markedly increases the levels of ether-linked phospholipids, particularly those with a 16-carbon chain at the sn-1 position.[1][2]
Table 1: Changes in Ether-Linked Phospholipid Species in HEp-2 Cells Treated with 20 µM this compound for 24 hours
| Lipid Species | Fold Change vs. Control |
| PC O 16:0/16:1 | ~3-4 fold increase |
| PC O 16:0/18:1 | ~3-4 fold increase |
| PE O 16:0/18:1 | Significant Increase |
| PE O 16:0/18:2 | Significant Increase |
Data summarized from Bergan J, et al. (2013).[1][2]
Interestingly, the effects of this compound are not limited to ether lipids. Studies have shown that it can also lead to a decrease in glycosphingolipids and an increase in ceramide and phosphatidylinositol levels.[2][4] However, similar changes in ceramide and phosphatidylinositols were also observed with its acyl analogue, palmitin, suggesting these specific effects may not be solely dependent on the ether linkage.[4]
Role in Cell Signaling
The involvement of this compound in signaling pathways is an area of active research. While direct signaling roles are not well-established, its metabolic derivatives are thought to participate in signaling cascades. For instance, the acetylated form, 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), can be phosphorylated to 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphate (HAGP).[6] HAGP is structurally similar to diacylglycerol (DAG), a key activator of Protein Kinase C (PKC), and may compete with DAG, thereby modulating PKC signaling.[6]
Figure 2: Potential modulation of Protein Kinase C signaling by a this compound derivative.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is based on the methodology described by Bergan et al. (2013).[1]
Materials:
-
HEp-2 cells (or other cell line of interest)
-
Dulbecco's modified Eagle medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
sn-1-O-Hexadecylglycerol (HG)
-
Ethanol (for dissolving HG)
-
6-well plates
Procedure:
-
Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates one day prior to the experiment to achieve a confluence of 70-80% at the time of treatment.
-
Prepare a stock solution of 20 mM this compound in ethanol.
-
For treatment, dilute the HG stock solution in the culture medium to a final concentration of 20 µM. As a control, add the same volume of ethanol to another set of wells (e.g., 0.1% v/v).
-
Incubate the cells with HG or ethanol for 24 hours.
-
After incubation, harvest the cells for lipid analysis.
Lipid Extraction and Mass Spectrometry Analysis
A general workflow for lipidomic analysis is presented below.
Figure 3: General experimental workflow for lipidomic analysis of cells treated with this compound.
Detailed Protocol for Sphingolipid Analysis by UHPLC-MS/MS: This method is adapted from the procedures used in the study by Bergan et al. (2013).[1]
-
Chromatography:
-
System: Reverse phase ultra-high pressure liquid chromatography (UHPLC).
-
Column: Acquity BEH C18, 2.1×50 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.
-
Gradient: A 25-minute gradient is typically used.
-
-
Mass Spectrometry:
-
System: Hybrid triple quadrupole/linear ion trap mass spectrometer (e.g., QTRAP 5500).
-
Quantification Mode: Multiple reaction monitoring (MRM).
-
Implications for Drug Development and Future Research
The ability of this compound to modulate the cellular lipidome, particularly by increasing ether lipid levels, presents several avenues for therapeutic exploration.
-
Ether Lipid Deficiencies: In genetic disorders characterized by impaired ether lipid synthesis, such as Rhizomelic Chondrodysplasia Punctata (RCDP), supplementation with alkylglycerols like HG could be a viable therapeutic strategy.[5][7]
-
Oncology: The anti-cancer properties of alkylglycerols have been noted, and further investigation into the mechanisms by which they affect cancer cell lipid metabolism is warranted.[1][2] The observed changes in exosome release upon HG treatment also suggest a role in intercellular communication in cancer.[3]
-
Infectious Diseases: HG has been shown to protect cells against certain bacterial toxins, like Shiga toxin, by altering the lipid composition of the host cell membrane and inhibiting toxin transport.[8]
Future research should focus on elucidating the precise molecular targets of this compound and its metabolites, further defining their roles in signaling pathways, and exploring their therapeutic potential in preclinical and clinical settings. The use of advanced lipidomic techniques will be crucial in unraveling the complex interplay between ether lipid metabolism and overall cellular physiology.
Conclusion
This compound is a biologically significant molecule that plays a pivotal role as a precursor in ether lipid metabolism. Its administration leads to profound and specific changes in the cellular lipidome, which in turn can influence membrane properties, signaling pathways, and cellular responses to pathological stimuli. The detailed understanding of its metabolic fate and cellular effects, facilitated by the experimental approaches outlined in this guide, is essential for harnessing its therapeutic potential in a range of diseases.
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 3. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyl-Glycerol Rescues Plasmalogen Levels and Pathology of Ether-Phospholipid Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ether lipid precursor hexadecylglycerol protects against Shiga toxins [agris.fao.org]
Methodological & Application
Application Notes and Protocols for 1-O-Hexadecylglycerol Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecylglycerol, a naturally occurring ether lipid, serves as a crucial precursor in the biosynthesis of plasmalogens and other ether-linked glycerophospholipids.[1][2] Its role in cellular processes extends beyond metabolic pathways, as studies have demonstrated its influence on cell signaling, membrane composition, and proliferation, particularly in cancer cell lines. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, detailing its effects on cell viability, methodologies for quantifying its cellular uptake and metabolic consequences, and insights into its potential mechanisms of action.
Data Presentation
The antiproliferative activity of this compound and its analogs has been evaluated in various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | MCF-7 | ~6.5-12.2 | [3] |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | A549 | ~6.5-12.2 | [3] |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | A427 | ~6.5-12.2 | [3] |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | T84 | ~6.5-12.2 | [3] |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | A549 | 9 | [3] |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | OVCAR-3 | 12 | [3] |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | OVCAR-3 | 4 | [3] |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | MCF-7 | 17 | [3] |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | A427 | 25 | [3] |
Signaling Pathways
This compound and its derivatives can influence cellular signaling cascades, notably those involving Protein Kinase C (PKC) and the Raf-1 pathway, which are critical for cell proliferation and survival. The following diagram illustrates a potential mechanism by which ether lipids may interfere with these pathways.
Caption: Putative signaling pathway affected by ether lipids.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound in a cell culture setting.
References
- 1. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of 1-O-Hexadecylglycerol for Treating HEp-2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-Hexadecylglycerol (HG) is an ether lipid that serves as a precursor in the biosynthesis of ether-linked glycerophospholipids. Ether lipids are known to be enriched in cancer cells and play roles in cell signaling, membrane trafficking, and modulation of apoptosis.[1][2] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for treating the human larynx carcinoma cell line, HEp-2. The provided protocols focus on assessing cytotoxicity and apoptosis to identify a therapeutically relevant concentration range.
Data Presentation: Summary of Pre-clinical Findings
While a definitive optimal concentration for inducing cytotoxicity in HEp-2 cells with this compound is not firmly established in the literature, existing studies provide a starting point. A study by Bergan et al. (2013) demonstrated that treatment with 20 µM this compound for 24 hours altered the lipidome of HEp-2 cells without affecting cell growth or endocytosis.[3][4][5] This suggests that concentrations higher than 20 µM may be required to elicit anti-cancer effects such as cytotoxicity and apoptosis. Related ether lipids, such as Edelfosine (ET-18-OCH3), have shown potent apoptotic effects in various cancer cell lines at concentrations in the low micromolar range.[1][6]
The following table summarizes the effects of different ether lipids on various cancer cell lines to provide a comparative context for determining the experimental concentration range for this compound.
| Compound | Cell Line(s) | Concentration | Observed Effect | Reference |
| This compound | HEp-2 | 20 µM | No effect on cell growth; altered lipidome | [3][4][5] |
| Edelfosine (ET-18-OCH3) | Human leukemic cells | Not specified | Potent and selective induction of apoptosis | [1][6] |
| Phosphatidylinositol ether lipid analogues (PIA) | NCI60 cell line panel | 10-100 µM | Widely cytotoxic | [7] |
| Glycosylated antitumor ether lipids (GAELs) | Mouse embryonic fibroblasts | Not specified | Kills cells via paraptosis-like cell death | [8][9] |
Based on this data, it is recommended to test a concentration range of 10 µM to 100 µM of this compound to determine the IC50 (half-maximal inhibitory concentration) for HEp-2 cells.
Experimental Protocols
Cell Culture and Maintenance
Protocol for HEp-2 Cell Culture:
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed HEp-2 cells in T-75 flasks at a density of 2 x 10^6 cells and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using 2 mL of 0.25% Trypsin-EDTA.
-
Neutralization and Centrifugation: Neutralize the trypsin with 8 mL of complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension and Plating: Resuspend the cell pellet in fresh culture medium and plate for experiments or subculture.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on HEp-2 cell viability.[10][11][12]
Materials:
-
HEp-2 cells
-
Complete DMEM medium
-
This compound (stock solution in ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 10 µM to 100 µM. The final ethanol concentration should be kept below 0.1% (v/v) in all wells, including the vehicle control.
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in HEp-2 cells following treatment with this compound.[13][14][15][16][17]
Materials:
-
HEp-2 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HEp-2 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 200 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for Ether Lipid-Induced Apoptosis
Ether lipids have been shown to influence key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.[18][19][20][21][22] The following diagram illustrates a plausible mechanism by which this compound may induce apoptosis in HEp-2 cells.
Caption: Proposed signaling cascade of this compound in HEp-2 cells.
Experimental Workflow for Determining Optimal Concentration
The following diagram outlines the experimental workflow for identifying the optimal concentration of this compound for treating HEp-2 cells.
References
- 1. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (Edelfosine): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 5. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A glycosylated antitumor ether lipid kills cells via paraptosis-like cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. japsonline.com [japsonline.com]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unraveling the intricate relationship between lipid metabolism and oncogenic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 1-O-Hexadecylglycerol to Investigate Ether Lipid-Dependent Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-O-Hexadecylglycerol (HG), a precursor for ether lipid biosynthesis, to study the role of ether-linked glycerophospholipids in various cellular processes. The protocols outlined below are based on established methodologies and offer a framework for investigating the impact of altered ether lipid composition on cell signaling, membrane dynamics, and other physiological functions.
Introduction to this compound and Ether Lipids
Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage.[1] These lipids, including plasmalogens (with a vinyl-ether bond), are integral components of cellular membranes and are implicated in a variety of cellular functions, including membrane trafficking, signal transduction, and protection against oxidative stress.[2][3] Dysregulation of ether lipid metabolism has been associated with various diseases, including cancer and neurological disorders.[2][4]
This compound (HG) is a cell-permeable precursor that can be readily incorporated into the ether lipid biosynthesis pathway, bypassing early enzymatic steps.[2][5] This allows researchers to specifically increase the cellular levels of ether lipids with a 16-carbon alkyl chain at the sn-1 position, providing a powerful tool to dissect their specific functions.[2]
Key Cellular Processes Influenced by this compound Treatment
Supplementation of cells with HG has been demonstrated to induce significant changes in the cellular lipidome, leading to functional consequences in various cell types.
-
Alteration of the Cellular Lipidome: Treatment of cells with HG leads to a significant increase in the levels of ether-linked phospholipids, particularly those with a C16:0 alkyl chain at the sn-1 position.[2][6] This enrichment allows for the study of the specific roles of these lipid species.
-
Modulation of Signaling Pathways: Ether lipids are precursors for signaling molecules and can influence the localization and activity of signaling proteins within membrane microdomains.[7][8] Changes in ether lipid content can therefore impact signaling cascades involved in cell proliferation, survival, and differentiation.
-
Regulation of Vesicular Trafficking: Ether lipids have been shown to play a role in the formation and release of extracellular vesicles, such as exosomes.[6] HG treatment can stimulate exosome release and alter their composition, suggesting a role for ether lipids in intercellular communication.[6]
-
Influence on Membrane Properties: The presence of ether lipids can affect the physical properties of cellular membranes, including fluidity and propensity for membrane fusion.[3][9]
Data Presentation: Quantitative Lipidomic Analysis
The following tables summarize the quantitative changes in the lipidome of HEp-2 cells after treatment with 20 µM this compound (HG) for 24 hours, as compared to untreated control cells and cells treated with 20 µM palmitin (an acyl analogue). The data is adapted from Bergan et al., 2013.[1][2][10]
Table 1: Overall Changes in Major Lipid Classes in HEp-2 Cells
| Lipid Class | Control (pmol/µg protein) | HG-Treated (pmol/µg protein) | Palmitin-Treated (pmol/µg protein) |
| PC O (Alkyl-PC) | 2.5 | 6.8 | 2.6 |
| PC P (Alkenyl-PC) | 0.8 | 1.5 | 0.8 |
| PE O (Alkyl-PE) | 0.4 | 1.2 | 0.4 |
| PE P (Alkenyl-PE) | 7.2 | 10.5 | 7.5 |
| PC (Diacyl-PC) | 110 | 105 | 115 |
| PE (Diacyl-PE) | 65 | 60 | 68 |
| PI | 8.5 | 13.5 | 12.5 |
| LPI | 0.02 | 1.1 | 0.03 |
| Ceramide (Cer) | 1.8 | 2.8 | 2.7 |
| Glucosylceramide (GlcCer) | 1.5 | 0.8 | 1.4 |
| Lactosylceramide (LacCer) | 0.3 | 0.15 | 0.3 |
| Globotriaosylceramide (Gb3) | 1.2 | 0.6 | 1.1 |
Table 2: Changes in Major Ether-Linked Phospholipid Species in HEp-2 Cells
| Lipid Species | Control (pmol/µg protein) | HG-Treated (pmol/µg protein) |
| PC O-16:0/18:1 | 0.5 | 2.5 |
| PC O-16:0/20:4 | 0.2 | 1.0 |
| PE P-16:0/18:1 | 1.5 | 3.0 |
| PE P-16:0/20:4 | 0.8 | 2.0 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with HG to enrich for ether lipids.
Materials:
-
Complete cell culture medium
-
This compound (HG) (e.g., from Santa Cruz Biotechnology)[2]
-
dl-α-palmitin (control) (e.g., from Sigma-Aldrich)[2]
-
Ethanol, absolute
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.[2]
-
Preparation of Lipid Stocks: Prepare a stock solution of HG (e.g., 20 mM) in absolute ethanol. Prepare a similar stock solution of palmitin.
-
Cell Treatment: The day after seeding, remove the culture medium and replace it with fresh medium containing the desired final concentration of HG (e.g., 20 µM). For control experiments, treat cells with an equivalent concentration of palmitin or the vehicle (ethanol, e.g., 0.1% v/v).[2]
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[2]
-
Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., lipidomics, Western blotting, functional assays).
Protocol 2: Lipid Extraction and Analysis by Mass Spectrometry
This protocol provides a general workflow for the extraction of lipids from cultured cells for subsequent analysis by mass spectrometry (MS).
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
HEPES-buffered medium
-
Methanol
-
Chloroform
-
Water (MS-grade)
-
Internal standards for lipid classes
-
Centrifuge
-
Sonicator
-
Nitrogen gas evaporator
Procedure:
-
Cell Harvesting: Wash the cells with warm HEPES medium. Detach the cells using trypsin-EDTA, then resuspend in HEPES medium and centrifuge at 2500 x g for 10 minutes. Wash the cell pellet with PBS and centrifuge again. Store the cell pellet at -80°C until lipid extraction.[2]
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v).
-
Add internal standards for the lipid classes to be quantified.
-
Sonicate the mixture to disrupt the cells and facilitate extraction.
-
Add water to induce phase separation.
-
Centrifuge to separate the organic (lower) and aqueous (upper) phases.
-
-
Sample Preparation for MS:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid film in an appropriate solvent for MS analysis (e.g., acetonitrile:2-propanol, 4:3, v/v).[2]
-
-
Mass Spectrometry Analysis:
-
Analyze the lipid extract using a suitable mass spectrometer (e.g., a triple quadrupole mass spectrometer) coupled to a liquid chromatography system.
-
Use multiple reaction monitoring (MRM) for the quantification of specific lipid species.[2]
-
Data processing and lipid identification are performed using specialized software.
-
Visualization of Pathways and Workflows
Caption: Incorporation of this compound into the ether lipid biosynthesis pathway.
Caption: Experimental workflow for studying the effects of this compound on cultured cells.
Caption: Putative mechanism of signaling modulation by increased ether lipid levels.
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The relationship between cellular ether glycerophospholipid content and sensitivity of cancer cells to 1-O-octadecyl-2-O-methyl-glycerophosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 6. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on Tetrahymena membranes. In vivo manipulating of membrane lipids by 1-O-hexadecyl glycerol-feeding in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Analysis of Lipid Changes After 1-O-Hexadecylglycerol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecylglycerol (HG) is an ether lipid precursor that can be utilized by cells to synthesize ether-linked glycerophospholipids. These lipids play significant roles in cell signaling, membrane structure, and cellular transport. Understanding how HG treatment alters the cellular lipidome is crucial for elucidating the biological functions of ether lipids and for developing novel therapeutic strategies that target lipid metabolism. This document provides detailed protocols for the mass spectrometry-based analysis of lipidomic changes in cells treated with this compound, based on established methodologies.
Data Presentation: Quantitative Lipid Changes
The following tables summarize the quantitative changes in the lipidome of HEp-2 cells after treatment with 20 µM this compound (HG) for 24 hours, as determined by mass spectrometry.[1][2][3] Data is presented for 154 lipid species across 17 lipid classes.[1][2][3] For comparison, data from untreated cells and cells treated with palmitin (an acyl analogue of HG) are also included where available.[1][2]
Table 1: Changes in Ether-Linked Phospholipid Levels
| Lipid Class | Treatment | Fold Change vs. Untreated |
| Ether-linked Phosphatidylcholine (PC O-) | HG | ↑ (Significant Increase) |
| Ether-linked Phosphatidylethanolamine (PE O-) | HG | ↑ (Significant Increase) |
Note: HG treatment specifically increases the levels of ether-linked glycerophospholipids with 16 carbon atoms in the sn-1 position.[1][2][3]
Table 2: Changes in Other Major Lipid Classes
| Lipid Class | Treatment | Fold Change vs. Untreated |
| Glycosphingolipids | HG | ↓ (Decrease) |
| Ceramide (Cer) | HG | ↑ (Increase) |
| Ceramide (Cer) | Palmitin | ↑ (Increase) |
| Phosphatidylinositol (PI) | HG | ↑ (Increase) |
| Phosphatidylinositol (PI) | Palmitin | ↑ (Increase) |
| Lysophosphatidylinositol (LPI) | HG | ↑ (50-fold Increase) |
Note: The increases in Ceramide and Phosphatidylinositol were observed with both HG and palmitin treatment, suggesting these changes are not solely dependent on the ether linkage.[1][2]
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is based on the methodology used for HEp-2 cells.[1]
Materials:
-
HEp-2 cells
-
Complete growth medium (e.g., DMEM with 10% (v/v) fetal calf serum, 100 U/mL penicillin, and 100 U/mL streptomycin)
-
This compound (HG)
-
Palmitin (as a control)
-
Ethanol (for dissolving lipids)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HEp-2 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of 20 mM HG and 20 mM palmitin in ethanol.
-
When cells reach the desired confluency, treat them by adding the lipid stock solutions directly to the culture medium to a final concentration of 20 µM.
-
For control cells, add an equivalent volume of ethanol (e.g., 0.1% v/v) to the culture medium.
-
Incubate the treated and control cells for 24 hours.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them for lipid extraction.
II. Lipid Extraction
Several methods can be employed for lipid extraction from biological samples. The Folch and Methyl-tert-butyl ether (MTBE) methods are commonly used and effective for a broad range of lipids.[4][5]
A. Folch Method (Chloroform/Methanol Extraction)
Materials:
-
Cell pellet
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
To the cell pellet, add a 2:1 (v/v) mixture of chloroform and methanol. For a typical cell pellet from a 10 cm dish, 2 mL of the mixture is sufficient.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.
-
Incubate at room temperature for 20-30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture again and centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Store the dried lipid extract at -80°C until mass spectrometry analysis.
B. MTBE Method
Materials:
-
Cell pellet
-
Methanol, cold
-
Methyl-tert-butyl ether (MTBE), cold
-
Water
-
Vortex mixer
-
Centrifuge
Procedure: [6]
-
Add 200 µL of cold methanol to the cell pellet.
-
Add 800 µL of cold MTBE.
-
Vortex the mixture thoroughly.
-
Add 200 µL of water to induce phase separation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the upper organic phase.[6]
-
Dry the organic phase in a vacuum concentrator and store at -80°C until analysis.[6]
III. Mass Spectrometry Analysis
A typical lipidomics workflow involves liquid chromatography-mass spectrometry (LC-MS).[7][8][9]
Materials:
-
Dried lipid extract
-
Reconstitution solvent (e.g., acetonitrile/isopropanol/water 65:30:5 v/v/v)[6]
-
LC-MS system (e.g., coupled to a Q-TOF or Orbitrap mass spectrometer)
-
C8 or C18 reverse-phase column
Procedure:
-
Reconstitute the dried lipid extract in a small volume (e.g., 20-40 µL) of the reconstitution solvent.[6]
-
Inject an appropriate volume (e.g., 5-20 µL) of the reconstituted sample onto the LC-MS system.
-
Perform chromatographic separation of lipids using a suitable gradient of mobile phases.
-
Acquire mass spectra in both positive and negative ion modes to cover a wide range of lipid classes.
-
Data can be acquired in either a data-dependent or data-independent manner.
-
Process the acquired data using specialized lipidomics software for lipid identification and quantification.
Mandatory Visualizations
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 2. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 6. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 7. waters.com [waters.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Analysis of Cells Supplemented with 1-O-Hexadecylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ether lipids are a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. These lipids are integral components of cellular membranes and are involved in critical biological processes, including cell signaling, membrane trafficking, and protection against oxidative stress.[1][2] 1-O-Hexadecylglycerol (HG) is a precursor for the biosynthesis of ether-linked glycerophospholipids.[3][4] Supplementing cells with HG allows for the investigation of the metabolic fate of this precursor and its impact on the cellular lipidome and related signaling pathways. This application note provides a detailed workflow and experimental protocols for the lipidomic analysis of cultured cells supplemented with this compound.
Experimental Overview
The overall workflow for this lipidomics study involves several key stages: supplementation of cultured cells with this compound, harvesting of the cells, extraction of total lipids, analysis by mass spectrometry, and subsequent data processing and analysis. A control group of cells treated with the vehicle (ethanol) and another control group treated with palmitin (the fatty acyl analogue of HG) are crucial for distinguishing the specific effects of the ether lipid precursor from general lipid supplementation.[3]
Detailed Experimental Protocols
Protocol 1: Cell Culture and Supplementation with this compound
This protocol is based on the methodology described by Bergan et al. (2013) for HEp-2 cells.[3]
Materials:
-
HEp-2 cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
sn-1-O-Hexadecylglycerol (HG)
-
Palmitin
-
Ethanol (for dissolving lipids)
-
6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
HEPES medium
Procedure:
-
Cell Seeding:
-
Culture HEp-2 cells in DMEM supplemented with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates one day prior to the experiment to allow them to adhere and reach the desired confluency.
-
-
Preparation of Lipid Stock Solutions:
-
Prepare a stock solution of this compound (HG) in ethanol. For example, a 20 mM stock solution.
-
Prepare a stock solution of palmitin in ethanol at the same concentration as the HG stock solution.
-
-
Cell Supplementation:
-
For the experimental group, add the HG stock solution to the cell culture medium to a final concentration of 20 µM.
-
For the acyl control group, add the palmitin stock solution to the cell culture medium to a final concentration of 20 µM.
-
For the vehicle control group, add an equivalent volume of ethanol (e.g., 0.1% v/v) to the cell culture medium.
-
Incubate the cells for 24 hours under standard culture conditions.
-
-
Cell Harvesting:
-
After the 24-hour incubation, aspirate the medium and wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the detached cells in HEPES medium and transfer to a microfuge tube.
-
Centrifuge the cells at 2500 x g for 10 minutes.
-
Wash the cell pellet with PBS and centrifuge again.
-
Remove the supernatant and freeze the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction using the Folch Method
The Folch method is a widely used technique for the extraction of total lipids from biological samples.
Materials:
-
Frozen cell pellets
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenization:
-
To the frozen cell pellet, add a 2:1 (v/v) mixture of chloroform and methanol. The total volume should be 20 times the volume of the cell pellet.
-
Vortex the mixture vigorously for 2 minutes to homogenize the sample and disrupt the cells.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the mixture into two phases.
-
-
Collection of the Lipid-Containing Phase:
-
The lower phase is the chloroform layer containing the lipids. The upper phase is the aqueous methanol layer.
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower chloroform phase into a clean glass tube.
-
-
Drying the Lipid Extract:
-
Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the dried lipid extract.
-
Store the dried lipid extract at -80°C until mass spectrometry analysis.
-
Protocol 3: Mass Spectrometry and Data Analysis
Instrumentation and Method:
-
A high-resolution mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system is recommended for comprehensive lipid analysis.
-
A C18 reversed-phase column is suitable for separating lipid species.
-
Data can be acquired in both positive and negative ionization modes to detect a wide range of lipid classes.
-
Tandem mass spectrometry (MS/MS) should be used for the structural elucidation and identification of lipid species.
Data Processing:
-
Raw mass spectrometry data can be processed using specialized lipidomics software.
-
Lipid identification is based on accurate mass measurements and characteristic fragmentation patterns from MS/MS spectra.
-
Internal standards for each lipid class should be used for accurate quantification.
-
The quantified lipid data should be normalized to the total protein content or cell number of the initial sample.
Quantitative Data Summary
Supplementation of HEp-2 cells with 20 µM this compound for 24 hours leads to significant changes in the cellular lipidome.[3] The most prominent effect is the expected increase in ether-linked phospholipids containing a 16:0 alkyl chain at the sn-1 position.[3] Interestingly, this is accompanied by alterations in other lipid classes, suggesting a complex interplay in cellular lipid metabolism.[3]
Table 1: Overall Changes in Major Lipid Classes in HEp-2 Cells after 24h Treatment
| Lipid Class | Control (pmol/µg protein) | This compound (pmol/µg protein) | Palmitin (pmol/µg protein) |
| Phosphatidylcholine (PC) | 135.4 | 149.2 | 148.8 |
| Ether PC (PC O) | 11.2 | 16.5 | 11.1 |
| Phosphatidylethanolamine (PE) | 59.8 | 61.2 | 60.5 |
| Ether PE (PE O) | 10.1 | 14.8 | 10.3 |
| Phosphatidylinositol (PI) | 13.9 | 20.1 | 19.5 |
| Lysophosphatidylinositol (LPI) | 0.03 | 1.6 | 0.04 |
| Ceramide (Cer) | 1.2 | 2.1 | 2.0 |
| Glucosylceramide (GlcCer) | 1.5 | 0.8 | 1.6 |
| Lactosylceramide (LacCer) | 0.8 | 0.4 | 0.8 |
| Sphingomyelin (SM) | 15.2 | 15.8 | 15.5 |
Data extracted and summarized from Bergan et al., 2013.[3]
Table 2: Changes in Major Ether-Linked Phospholipid Species in HEp-2 Cells
| Lipid Species | Control (pmol/µg protein) | This compound (pmol/µg protein) | Palmitin (pmol/µg protein) |
| Ether Phosphatidylcholines (PC O) | |||
| PC O-16:0/18:1 | 1.8 | 4.5 | 1.9 |
| PC O-16:0/18:2 | 0.9 | 2.3 | 0.9 |
| PC O-18:0/18:1 | 2.5 | 1.8 | 2.6 |
| PC O-18:1/18:1 | 1.5 | 1.2 | 1.6 |
| Ether Phosphatidylethanolamines (PE O) | |||
| PE O-16:0/18:1 | 1.1 | 2.9 | 1.2 |
| PE O-16:0/20:4 | 0.8 | 2.1 | 0.8 |
| PE O-18:0/20:4 | 2.2 | 1.5 | 2.3 |
| PE O-18:1/18:1 | 1.3 | 1.0 | 1.4 |
Data extracted and summarized from Bergan et al., 2013.[3]
Metabolic and Signaling Pathways
This compound enters the ether lipid biosynthesis pathway, where it is first phosphorylated by an alkylglycerol kinase.[3] The resulting 1-alkyl-glycerol-3-phosphate is then acylated at the sn-2 position to form 1-alkyl-2-acyl-glycerol-3-phosphate (an ether analog of phosphatidic acid). This intermediate can then be converted to various ether-linked phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE).
The increased production of ether-linked diacylglycerol (Alkyl-DAG) can potentially influence signaling pathways that are regulated by diacylglycerol, such as the activation of Protein Kinase C (PKC). Furthermore, some ether lipids, like platelet-activating factor (PAF), are potent signaling molecules themselves, though the direct conversion of the supplemented HG to PAF would involve several additional enzymatic steps. The observed increase in phosphatidylinositol (PI) and lysophosphatidylinositol (LPI) upon HG treatment also points towards an impact on phosphoinositide signaling pathways.[3]
Conclusion
This application note provides a comprehensive framework for conducting a lipidomics study on cells supplemented with this compound. The detailed protocols and expected outcomes will be a valuable resource for researchers investigating the metabolism and function of ether lipids. The quantitative data clearly demonstrates that supplementation with an ether lipid precursor can induce significant and specific changes in the cellular lipidome, highlighting the intricate regulation of lipid metabolism. Further investigation into the downstream signaling consequences of these lipidomic alterations will provide deeper insights into the biological roles of ether lipids in health and disease.
References
- 1. A descriptive analysis of the data availability statements accompanying medRxiv preprints and a comparison with their published counterparts | PLOS One [journals.plos.org]
- 2. Analysis of drug-induced hearing loss by using a spontaneous reporting system database | PLOS One [journals.plos.org]
- 3. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 4. [PDF] The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | Semantic Scholar [semanticscholar.org]
Application of 1-O-Hexadecylglycerol in Studying Exosome Biogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Exosomes are nanosized extracellular vesicles that play a crucial role in intercellular communication by transferring a variety of bioactive molecules, including proteins, lipids, and nucleic acids. The biogenesis of exosomes is a complex process involving the inward budding of the late endosomal membrane to form intraluminal vesicles (ILVs) within multivesicular bodies (MVBs), followed by the fusion of MVBs with the plasma membrane, releasing the ILVs as exosomes. Understanding the molecular mechanisms governing exosome biogenesis and release is critical for harnessing their potential as diagnostic markers and therapeutic vehicles.
Recent studies have highlighted the importance of specific lipid species in modulating exosome formation and secretion. Among these, ether lipids have emerged as significant regulators. 1-O-Hexadecylglycerol, a precursor for ether lipid synthesis, has been utilized as a tool to investigate the role of these lipids in exosome biogenesis. By supplementing cells with this compound, it is possible to increase the cellular and exosomal content of ether lipids, thereby elucidating their impact on exosome release and composition.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of exosome biogenesis.
Application Notes
This compound serves as a valuable chemical tool to artificially elevate the levels of ether lipids within cells, allowing for the investigation of their functional roles in exosome biology. Treatment of cells, such as the PC-3 prostate cancer cell line, with this compound has been demonstrated to significantly increase the secretion of exosomes.[1][3][4] This effect is not accompanied by a significant change in exosome size, suggesting a role for ether lipids in the regulation of MVB fusion with the plasma membrane or in the overall rate of the exosome secretion pathway.
Furthermore, the enrichment of ether lipids in both the parent cells and the secreted exosomes alters the lipid and protein composition of the resulting exosomes.[1][2][3] This modulation of exosomal cargo can have profound implications for the functional effects of these exosomes on recipient cells. Therefore, this compound can be employed to:
-
Investigate the role of ether lipids in the quantity of exosomes produced.
-
Study the influence of ether lipid content on the sorting of proteins and other lipids into exosomes.
-
Generate exosomes with altered composition to study their functional consequences in cell-to-cell communication.
-
Explore the link between ether lipid metabolism and the ESCRT-independent pathways of exosome biogenesis, which are known to be regulated by other lipids such as ceramide.[5][6]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound treatment on exosome biogenesis in PC-3 cells, as reported by Phuyal et al. (2015).
| Parameter | Control | This compound Treated | Fold Change | Reference |
| Exosome Release (particles/cell) | Normalized to 1 | ~2.0 | ~2.0 | [1][3][4] |
| Exosome Size (mean diameter, nm) | ~120 nm | ~120 nm | No significant change | [1][3][4] |
| Cellular Ether Lipid Content (relative) | Normalized to 1 | ~2.0 | ~2.0 | [1][3][4] |
| Exosomal Ether Lipid Content (relative) | Normalized to 1 | Increased | Increased | [1][3][4] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound in Exosome Biogenesis
Caption: Proposed mechanism of this compound-induced exosome release.
Experimental Workflow
Caption: Workflow for studying the effect of this compound on exosomes.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
PC-3 prostate cancer cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), exosome-depleted
-
Penicillin-Streptomycin solution
-
This compound (stock solution in ethanol or DMSO)
-
Vehicle control (ethanol or DMSO)
-
T-75 or T-175 cell culture flasks
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% exosome-depleted FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in T-175 flasks to reach 70-80% confluency at the time of treatment.
-
Preparation of Treatment Medium: Prepare fresh RPMI-1640 medium with 2% exosome-depleted FBS. Add this compound to a final concentration of 10 µM. Prepare a vehicle control medium with an equivalent amount of ethanol or DMSO.
-
Cell Treatment: Wash the adherent PC-3 cells twice with sterile PBS. Add the prepared treatment or vehicle control medium to the respective flasks.
-
Incubation: Incubate the cells for 48 to 72 hours to allow for the uptake and metabolism of this compound and the secretion of exosomes into the conditioned medium.
Protocol 2: Exosome Isolation by Differential Ultracentrifugation
Materials:
-
Conditioned medium from Protocol 1
-
Sterile PBS
-
Centrifuge and ultracentrifuge with appropriate rotors and tubes
-
0.22 µm sterile filters
Procedure:
-
Collect Conditioned Medium: Carefully collect the conditioned medium from the cell culture flasks into sterile centrifuge tubes.
-
Remove Cells and Debris: Centrifuge the medium at 300 x g for 10 minutes at 4°C to pellet any floating cells. Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and larger debris.[7][8]
-
Remove Larger Vesicles: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles and apoptotic bodies.[7][9]
-
Filter Supernatant: Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining larger particles.[9][10]
-
Pellet Exosomes: Transfer the filtered supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C.[7] A small, translucent pellet containing exosomes should be visible at the bottom of the tube.
-
Wash Exosome Pellet: Carefully aspirate and discard the supernatant. Resuspend the exosome pellet in a large volume of sterile PBS (e.g., 10 mL).
-
Final Ultracentrifugation: Repeat the ultracentrifugation at 100,000 x g for 90 minutes at 4°C to wash the exosomes.[7]
-
Resuspend and Store: Discard the supernatant and resuspend the final exosome pellet in a small volume of sterile PBS (e.g., 50-100 µL). Store the isolated exosomes at -80°C for further analysis.
Protocol 3: Nanoparticle Tracking Analysis (NTA)
Materials:
-
Isolated exosome suspension
-
Sterile PBS for dilution
-
NTA instrument (e.g., NanoSight)
Procedure:
-
Sample Preparation: Thaw the isolated exosome sample on ice. Dilute the exosome suspension in sterile PBS to a concentration suitable for NTA analysis (typically in the range of 1x10⁷ to 1x10⁹ particles/mL). The optimal dilution factor should be determined empirically for each sample.
-
Instrument Setup: Prime the instrument with sterile PBS. Set the analysis parameters, including camera level and detection threshold, according to the manufacturer's instructions.
-
Sample Loading: Load the diluted exosome sample into the instrument's sample chamber.
-
Data Acquisition: Capture several (e.g., 3-5) videos of the particles undergoing Brownian motion. Each video should be 30-60 seconds in duration.[11]
-
Data Analysis: Use the NTA software to analyze the captured videos. The software will track the movement of individual particles to determine their size (hydrodynamic diameter) and concentration.[12] The results are typically presented as a size distribution plot and a concentration measurement (particles/mL).
Protocol 4: Lipidomic Analysis by Mass Spectrometry (General Overview)
Materials:
-
Isolated exosome suspension
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal lipid standards
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Lipid Extraction: Perform a lipid extraction from the isolated exosome samples using a standard method such as the Bligh-Dyer or Folch extraction. Spike the samples with a known amount of internal lipid standards before extraction for quantification.
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute them in a solvent compatible with the mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The instrument will separate the different lipid species and fragment them to determine their identity and quantity.[13][14][15]
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify the different lipid species, including the various ether lipids, by comparing the data to lipid databases and the internal standards.[16][17]
By following these protocols, researchers can effectively utilize this compound to investigate the intricate role of ether lipids in the fascinating and rapidly evolving field of exosome biology.
References
- 1. biopsia-liquida.ciberonc.es [biopsia-liquida.ciberonc.es]
- 2. Nanoparticle Tracking Analysis-based Exosome Characterization Service - Creative Biolabs [creative-biolabs.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. The ether lipid precursor hexadecylglycerol stimulates the release and changes the composition of exosomes derived from PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Important are Lipids in Exosome Composition and Biogenesis? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Role of Ceramides and Lysosomes in Extracellular Vesicle Biogenesis, Cargo Sorting and Release | MDPI [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. med.unc.edu [med.unc.edu]
- 9. Isolation and Analysis of Tumor-derived Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exosome secretion and cellular response of DU145 and PC3 after exposure to alpha radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Protocol for Improved Precision and Increased Confidence in Nanoparticle Tracking Analysis Concentration Measurements between 50 and 120 nm in Biological Fluids [frontiersin.org]
- 12. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-resolution proteomic and lipidomic analysis of exosomes and microvesicles from different cell sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipidomic characterization of extracellular vesicles in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exosome Lipidomics Service - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-O-Hexadecylglycerol in Cell Culture Media
Welcome to the technical support center for utilizing 1-O-Hexadecylglycerol in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the solubility of this compound in cell culture media.
Quick Reference: Solubility Data
For successful experimentation, it is crucial to begin with a clear understanding of this compound's solubility in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethylformamide (DMF) | 16 mg/mL[1] | ~50.5 mM | |
| Ethanol | 5 mg/mL[1] | ~15.8 mM | Warming may be required for complete dissolution. |
| Dimethyl Sulfoxide (DMSO) | 0.16 mg/mL[1] | ~0.5 mM | Low solubility; not recommended as a primary solvent for high concentration stocks. |
Experimental Protocols
Here we provide detailed methodologies for preparing this compound solutions for cell culture applications.
Protocol 1: Solubilization using Ethanol
This is a direct and common method for preparing a stock solution.
Materials:
-
This compound powder
-
Anhydrous ethanol (cell culture grade)
-
Sterile microcentrifuge tubes or glass vials
-
Water bath or heat block
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Adding Solvent: Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Dissolving:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, warm the solution to 37°C for 5-10 minutes.
-
Vortex again until the solution is clear.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Protocol 2: Complexation with Bovine Serum Albumin (BSA)
This method is beneficial for reducing potential solvent toxicity and improving the delivery of the lipid to cells.
Materials:
-
This compound stock solution in ethanol (prepared as in Protocol 1)
-
Fatty acid-free BSA
-
Sterile PBS or serum-free cell culture medium
-
Sterile tubes
-
Water bath
Procedure:
-
Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. Warm to 37°C.
-
Complexation:
-
In a sterile tube, add the desired volume of the 10% BSA solution.
-
Slowly add the this compound ethanol stock solution dropwise to the BSA solution while gently vortexing. A common molar ratio of lipid to BSA is between 3:1 and 6:1.
-
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complex formation.
-
Final Dilution: This this compound-BSA complex can now be added to your cell culture medium to achieve the final desired concentration.
Troubleshooting Guide & FAQs
Q1: My this compound precipitated after I added the stock solution to my cell culture medium. What should I do?
A1: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are some potential causes and solutions:
-
High Final Concentration: The final concentration of this compound in your medium may be above its solubility limit. Try using a lower final concentration.
-
Solvent Shock: Adding a concentrated organic stock solution directly to the aqueous medium can cause the compound to rapidly come out of solution.
-
Solution 1: Pre-warm your cell culture medium to 37°C and add the stock solution slowly while gently swirling the medium.
-
Solution 2: Increase the serum concentration in your medium if your experiment allows, as serum proteins can help stabilize the compound.
-
Solution 3: Use the BSA complexation method (Protocol 2) to improve solubility and stability in the medium.
-
-
Low Temperature: Ensure your cell culture medium is at 37°C before adding the compound.
Q2: I am seeing signs of toxicity in my cells after treatment. Could the solvent be the issue?
A2: Yes, organic solvents like ethanol and DMSO can be toxic to cells, especially at higher concentrations.
-
Ethanol: Keep the final concentration of ethanol in the cell culture medium below 0.5%.
-
DMSO: While this compound has very low solubility in DMSO, if you are using it, ensure the final concentration in your medium is below 0.1%.[2]
-
Control Experiment: Always include a vehicle control in your experiments. This means treating a set of cells with the same concentration of the solvent (e.g., ethanol) without the this compound to assess the effect of the solvent alone.
-
Reduce Solvent Exposure: Consider using the BSA complexation method (Protocol 2) which can reduce the required solvent concentration.
Q3: Can I use detergents like Tween® 20 or Triton™ X-100 to dissolve this compound?
A3: While detergents are effective at solubilizing lipids by forming micelles, they should be used with caution in cell culture experiments.[3][4]
-
Cell Viability: Detergents can disrupt cell membranes and affect cell viability.[3]
-
Experimental Interference: They can also interfere with cellular processes and signaling pathways.
-
Recommendation: If you choose to use a detergent, perform a dose-response experiment to determine the highest non-toxic concentration for your specific cell line. The use of ethanol or BSA complexation is generally preferred.
Q4: Is it better to use ethanol or DMSO to prepare the stock solution?
A4: Based on the solubility data, ethanol is the preferred solvent. This compound is significantly more soluble in ethanol (5 mg/mL) than in DMSO (0.16 mg/mL).[1] This allows you to prepare a more concentrated stock solution in ethanol, which in turn means you will add a smaller volume to your cell culture medium, minimizing solvent toxicity.
Q5: How can I be sure my this compound is fully dissolved in the stock solution?
A5: A fully dissolved stock solution should be clear and free of any visible particulates. If you observe any cloudiness or solid material, try warming the solution to 37°C and vortexing again. If it still does not dissolve, your concentration may be too high for the solvent.
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing and applying this compound to cell cultures.
Caption: Workflow for this compound solubilization.
Signaling Pathway: Ether Lipid Biosynthesis
This compound is a key precursor in the biosynthesis of ether-linked glycerophospholipids. This pathway begins in the peroxisome and is completed in the endoplasmic reticulum.
Caption: Ether lipid biosynthesis pathway.
References
Technical Support Center: 1-O-Hexadecylglycerol Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 1-O-Hexadecylglycerol (HG) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (HG) is not dissolving properly. How can I solubilize it for my cell culture experiments?
A1: this compound is a lipid and will not dissolve in aqueous media directly. The recommended method for solubilization is to first dissolve it in a small amount of ethanol.[1][2][3] This stock solution can then be diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final concentration of the ethanol vehicle is low (e.g., 0.1% v/v) to avoid solvent-induced cytotoxicity.[2][3] Always include a vehicle-only control in your experiments to account for any effects of the solvent.
Q2: I'm observing unexpected changes in other lipid classes in my HG-treated cells. Is this normal?
A2: Yes, this is a documented phenomenon. While HG is a precursor for ether-linked glycerophospholipids, its introduction into cells can lead to significant alterations in the broader cellular lipidome.[1][4] For instance, studies have shown that HG treatment can lead to a decrease in glycosphingolipids and an increase in ceramide and phosphatidylinositol levels.[3][4] It is important to perform comprehensive lipidomic analysis to understand the full impact of HG treatment on your experimental system.
Q3: How can I be sure that the observed effects in my experiment are specific to the ether linkage of HG and not just a general lipid effect?
A3: This is a critical experimental consideration. To distinguish ether lipid-specific effects from general effects of lipid supplementation, it is essential to use a proper control. The most commonly used control is an acylglycerol analogue with the same carbon chain length, such as dl-α-palmitin (1-O-palmitoyl-rac-glycerol).[1][2] This molecule has an ester linkage instead of an ether linkage. By comparing the effects of HG to palmitin, you can identify cellular responses that are specifically due to the presence of the ether bond.
Q4: What is the expected metabolic fate of this compound in cells?
A4: this compound serves as a precursor for the synthesis of more complex ether lipids.[5][6] Upon entering the cell, it can be phosphorylated by an alkylglycerol kinase to form 1-O-hexadecyl-sn-glycero-3-phosphate.[1] This intermediate then enters the ether lipid biosynthesis pathway, bypassing the initial peroxisomal steps.[7] The incorporated hexadecylglycerol can be found in various ether-linked phospholipids, such as plasmanylcholines and plasmanylethanolamines.[8] However, be aware that a portion of the supplied HG can be cleaved, releasing palmitic acid, which can then be incorporated into other lipid classes.[8]
Q5: I am not seeing the expected increase in ether lipid levels after HG treatment. What could be the issue?
A5: Several factors could contribute to this:
-
Suboptimal concentration or incubation time: The concentration of HG and the duration of treatment are critical. A common starting point is 20 µM for 24 hours.[2][3] You may need to optimize these parameters for your specific cell line and experimental goals.
-
Cell type variability: Different cell lines may have varying capacities to metabolize HG.
-
Analytical sensitivity: Ensure your analytical method (e.g., mass spectrometry) is sensitive enough to detect the changes in ether lipid levels.
-
HG degradation: While relatively stable, improper storage or handling of the HG stock solution could lead to degradation.
Q6: Can this compound treatment affect cellular signaling pathways?
A6: Yes, by altering the cellular lipid composition, HG can influence signaling pathways. Ether lipids are integral components of cell membranes and lipid rafts, which are critical for signal transduction.[1] For example, precursors of platelet-activating factor (PAF), which are ether lipids, are known signaling molecules.[5] Furthermore, HG supplementation can influence the feedback regulation of ether lipid synthesis by affecting enzymes like fatty acyl-CoA reductase 1 (Far1).[9][10][11]
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
-
Stock Solution Preparation:
-
Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 20 mM).
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
Controls:
-
Prepare a vehicle control with the same final concentration of ethanol as the HG-treated samples.
-
Prepare a negative control with untreated cells.
-
For specificity, prepare a control with an acylglycerol analogue like dl-α-palmitin at the same concentration as HG.[1]
-
-
Cell Treatment:
-
Add the prepared media to your cells and incubate for the desired duration (e.g., 24 hours).[2]
-
Protocol 2: Lipid Extraction for Mass Spectrometry Analysis
This is a general protocol; specific steps may vary based on the mass spectrometry platform used.
-
Cell Harvesting:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a 2:1 (v/v) mixture of methanol:chloroform to the cell pellet.
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid film in an appropriate solvent for your mass spectrometry analysis (e.g., methanol/chloroform with internal standards).
-
Data Presentation
Table 1: Example of Lipidomic Changes in HEp-2 Cells Treated with 20 µM this compound for 24 hours
| Lipid Class | Change Relative to Control | Change Relative to Palmitin Control |
| Ether-linked Phospholipids (16:0 alkyl chain) | Increased | Increased |
| Glycosphingolipids | Decreased | No significant change |
| Ceramide (Cer) | Increased | Increased |
| Phosphatidylinositol (PI) | Increased | Increased |
| Lysophosphatidylinositol (LPI) | Significantly Increased | No significant change |
This table is a summary of findings reported in the literature and illustrates the importance of using an appropriate acylglycerol control.[1][4]
Visualizations
Signaling and Metabolic Pathways
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An autosomal dominant neurological disorder caused by de novo variants in FAR1 resulting in uncontrolled synthesis of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of complex ether lipids from 1-O-alkylglycerols in cell suspension cultures of rape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulating from a Far♦: Posttranslational Regulation of Fatty Acyl-CoA Reductase 1, Far1, Controls Ether Glycerophospholipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Posttranslational regulation of fatty acyl-CoA reductase 1, Far1, controls ether glycerophospholipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-O-Hexadecylglycerol Treatment of Cells
Welcome to the technical support center for 1-O-Hexadecylglycerol (HG) treatment of cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and understanding the cellular effects of HG.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HG) and what is its primary mechanism of action?
A1: this compound is an ether lipid precursor. When introduced to cells, it is phosphorylated by alkylglycerol kinase and enters the biosynthetic pathway of ether phospholipids, leading to an increase in their cellular levels.[1] This alteration of the cellular lipidome can trigger various downstream effects, including changes in exosome release and, in some cancer cell lines, the induction of apoptosis.
Q2: What is a typical starting concentration and incubation time for HG treatment?
A2: Based on published studies, a common starting concentration for treating cells with this compound is 20 µM.[2] A pre-incubation time of 24 hours is frequently used to allow for the incorporation of HG into cellular lipids and to observe significant changes in the lipidome.[2] However, the optimal concentration and incubation time can vary depending on the cell line and the specific experimental endpoint.
Q3: How should I prepare and dissolve this compound for cell culture experiments?
A3: this compound is a crystalline solid with limited solubility in aqueous solutions. It is recommended to first dissolve it in an organic solvent such as ethanol to create a stock solution.[3] For example, a 20 mM stock solution can be prepared in ethanol. This stock can then be diluted in cell culture medium to the final desired concentration. Ensure the final concentration of the solvent in the culture medium is low (e.g., ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected cellular effects of HG treatment?
A4: Treatment with HG can lead to a variety of cellular changes, including:
-
An increase in the cellular content of ether-linked phospholipids.[1][2]
-
Alterations in the levels of other lipids, such as a decrease in glycosphingolipids and an increase in ceramide and phosphatidylinositol.[2][4]
-
Stimulation of exosome release and modification of exosome composition.[1]
-
Inhibition of signaling pathways such as the PI3K/Akt pathway.
-
Induction of apoptosis in susceptible cancer cell lines.
Q5: Which cell lines have been reported to be sensitive to HG treatment?
A5: Several cancer cell lines have been shown to be affected by HG or other ether lipids, including PC-3 (prostate cancer), HEp-2 (larynx carcinoma), and various leukemic cell lines. The sensitivity can vary between cell types.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability or Unexpected Cytotoxicity | 1. High solvent concentration: The final concentration of the solvent (e.g., ethanol) used to dissolve HG may be too high. 2. Sub-optimal HG concentration: The concentration of HG may be too high for your specific cell line. 3. Contamination: The cell culture may be contaminated. | 1. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.1%). Prepare a higher concentration stock solution of HG to minimize the volume of solvent added to the culture. 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. Start with a lower concentration and titrate up. 3. Routinely check for and address any microbial contamination in your cell cultures. |
| Inconsistent or Non-reproducible Results | 1. Incomplete dissolution of HG: HG may not be fully dissolved in the stock solution or may precipitate upon dilution in the medium. 2. Variability in cell density: The initial cell seeding density can affect the cellular response to treatment. 3. Inconsistent incubation times: Variations in the duration of HG treatment can lead to different outcomes. | 1. Ensure complete dissolution of HG in the stock solution. Warm the stock solution gently if necessary. When diluting in medium, add the stock solution dropwise while vortexing to prevent precipitation. 2. Maintain a consistent cell seeding density across all experiments. 3. Adhere to a strict and consistent incubation timeline for all experimental replicates. |
| No Observable Effect | 1. Sub-optimal HG concentration or incubation time: The concentration or duration of treatment may be insufficient to induce a measurable response. 2. Cell line resistance: The chosen cell line may be resistant to the effects of HG. 3. Inactive compound: The HG compound may have degraded. | 1. Increase the concentration of HG and/or extend the incubation time. A time-course experiment can help identify the optimal duration for observing the desired effect. 2. Consider using a different cell line that has been reported to be sensitive to ether lipids. 3. Ensure proper storage of the HG compound (as recommended by the manufacturer) and prepare fresh stock solutions regularly. |
Data Presentation
Summary of Experimental Conditions for this compound Treatment
| Cell Line | Concentration | Incubation Time | Observed Effects | Reference |
| PC-3 (Prostate Cancer) | 20 µM | 24h pre-incubation, then 17-19h | Increased exosome release, altered exosome composition, 20% reduction in cell growth. | |
| HEp-2 (Larynx Carcinoma) | 20 µM | 24h | Increased cellular levels of ether lipids, decreased glycosphingolipids, increased ceramide and phosphatidylinositol. No major effect on cell growth or endocytosis. | [2] |
| Normal Human Epidermal Keratinocytes (NHEKs) | Not specified | Not specified | Reduced UVB-induced cell death and production of reactive oxygen species (ROS). | [3] |
Note: This table summarizes data from various studies. Optimal conditions for your specific cell line and experimental goals should be determined empirically through dose-response and time-course experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after HG treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
This compound (HG) stock solution (e.g., 20 mM in ethanol)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of HG in complete culture medium. Remove the old medium from the wells and add 100 µL of the HG-containing medium to the respective wells. Include vehicle control (medium with the same concentration of ethanol as the highest HG concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol provides a general method for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound (HG) stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of HG for the chosen incubation time. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or gentle scraping.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for HG-Induced Apoptosis
This compound treatment can lead to an increase in cellular ether lipids, which may inhibit the PI3K/Akt signaling pathway. Inhibition of this pro-survival pathway can lead to the activation of pro-apoptotic proteins and the execution of apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Optimizing Incubation Time
This workflow outlines the steps to determine the optimal incubation time for HG treatment to achieve a desired cellular effect, such as maximal apoptosis.
References
- 1. Peroxisome-driven ether-linked phospholipids biosynthesis is essential for ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
potential off-target effects of 1-O-Hexadecylglycerol in cellular studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-O-Hexadecylglycerol (HG) in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound (HG) in cell culture?
A1: this compound is a precursor for ether lipid biosynthesis. Its primary on-target effect is to increase the cellular levels of ether-linked glycerophospholipids, particularly those containing a 16-carbon chain at the sn-1 position.[1][2][3][4][5] This can be useful for studying the roles of ether lipids in various cellular processes or for compensating for defects in ether lipid synthesis.[1][2][3][4][5]
Q2: What are the known off-target effects of HG treatment on cellular lipid profiles?
A2: Comprehensive lipidomic analysis has revealed that HG can cause significant changes to the cellular lipidome beyond the increase in ether lipids.[1][2][3][4][5] The most notable off-target effects observed in HEp-2 cells after 24 hours of treatment with 20 µM HG include:
-
A decrease in glycosphingolipids: This includes reductions in glucosylceramide (GlcCer), lactosylceramide (LacCer), and globotriaosylceramide (Gb3).[1][3][4][5]
-
An increase in ceramide, phosphatidylinositol, and lysophosphatidylinositol. [1][4][5]
It is important to note that the increase in ceramide and phosphatidylinositols was also observed in cells treated with palmitin (a fatty acyl analogue of HG), suggesting this effect is not unique to the ether linkage of HG.[1][4][5]
Q3: Does HG treatment affect general cellular functions like cell growth or endocytosis?
A3: Studies using HEp-2 cells have shown that treatment with 20 µM HG for 24 hours does not have a major impact on cellular functions such as growth and endocytosis.[1][4][5] However, as with any cellular treatment, it is advisable to monitor cell health and morphology throughout your experiment.
Q4: How does HG treatment affect signaling pathways?
A4: The primary documented signaling pathway affected by HG is the negative feedback regulation of ether lipid biosynthesis. By providing a downstream precursor for plasmalogen synthesis, HG can lead to the accelerated degradation of Fatty Acyl-CoA Reductase 1 (Far1), a key enzyme in the production of fatty alcohols required for ether lipid synthesis.[6][7]
There is also evidence to suggest that alkylglycerols can influence Protein Kinase C (PKC) signaling. Some studies indicate that 1-O-alkylglycerols can be metabolized to 1-O-alkyl-2-acyl-glycerol, an analogue of the PKC activator diacylglycerol (DAG), which paradoxically acts as a PKC inhibitor.[8]
Q5: Are there any known cytotoxic effects of HG?
A5: The available literature on HEp-2 cells suggests that HG is not cytotoxic at concentrations typically used in cellular studies (e.g., 20 µM).[1][4][5] In fact, some studies have shown a protective effect of HG against certain toxins.[9] However, it is always good practice to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpected changes in cellular phenotype or signaling unrelated to ether lipids. | The observed effects may be due to the off-target alterations in other lipid classes, such as the decrease in glycosphingolipids or the increase in ceramides. | - Perform a lipidomic analysis of your cells with and without HG treatment to identify specific changes. - Use a control compound like palmitin (a fatty acyl analogue of HG) to distinguish between effects specific to the ether linkage and more general effects of lipid supplementation.[1][4][5] - Titrate the concentration of HG to the lowest effective dose for your on-target effect to minimize off-target effects. |
| Difficulty dissolving HG for cell culture treatment. | This compound is a lipid and has poor solubility in aqueous media. | - Dissolve HG in a small amount of a sterile, cell-culture compatible solvent like ethanol before diluting it to the final concentration in your culture medium.[4] Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). - Complexing HG with bovine serum albumin (BSA) can also improve its solubility and delivery to cells. |
| Cells appear stressed or show signs of toxicity (e.g., rounding up, detaching). | Although generally considered non-toxic, high concentrations of HG or the solvent used to dissolve it could be detrimental to some cell lines. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of HG for your specific cell line. - Ensure the final concentration of the solvent (e.g., ethanol) is well below the toxic threshold for your cells. - Visually inspect your cells daily for any morphological changes. |
| Inconsistent or unexpected experimental results. | Variability in cell density, passage number, or serum concentration can all influence cellular lipid metabolism and the response to HG. | - Maintain consistent cell culture practices, including seeding density, passage number, and serum lot. - Ensure homogenous delivery of HG to all cells by gently mixing the culture medium after addition. - Include appropriate controls in every experiment (e.g., untreated cells, vehicle-treated cells). |
Data Presentation: Lipidomic Changes Induced by this compound
The following tables summarize the quantitative data on the changes in the lipidome of HEp-2 cells after treatment with 20 µM this compound (HG) for 24 hours, as reported by Bergan et al. (2013).
Table 1: Changes in Glycosphingolipid and Ceramide Levels
| Lipid Class | Control (pmol/mg protein) | HG-Treated (pmol/mg protein) | Palmitin-Treated (pmol/mg protein) |
| Ceramides (Cer) | |||
| Cer(d18:1/16:0) | 13.0 | 18.0 | 17.0 |
| Cer(d18:1/24:1) | 12.0 | 16.0 | 15.0 |
| Cer(d18:1/24:0) | 5.0 | 7.0 | 6.5 |
| Glucosylceramides (GlcCer) | |||
| GlcCer(d18:1/16:0) | 2.5 | 1.0 | 3.0 |
| GlcCer(d18:1/24:1) | 3.5 | 1.5 | 4.0 |
| GlcCer(d18:1/24:0) | 1.5 | 0.5 | 2.0 |
| Lactosylceramides (LacCer) | |||
| LacCer(d18:1/16:0) | 4.0 | 2.0 | 4.0 |
| LacCer(d18:1/24:1) | 1.0 | 0.5 | 1.0 |
| Globotriaosylceramides (Gb3) | |||
| Gb3(d18:1/16:0) | 1.0 | 0.5 | 1.0 |
| Gb3(d18:1/24:1) | 2.0 | 1.0 | 2.0 |
Table 2: Changes in Phosphatidylinositol and Lysophosphatidylinositol Levels
| Lipid Class | Control (pmol/mg protein) | HG-Treated (pmol/mg protein) | Palmitin-Treated (pmol/mg protein) |
| Phosphatidylinositols (PI) | |||
| PI(16:0/18:1) | 15.0 | 25.0 | 24.0 |
| PI(18:0/18:1) | 10.0 | 18.0 | 17.0 |
| PI(18:0/20:4) | 20.0 | 35.0 | 33.0 |
| Lysophosphatidylinositols (LPI) | |||
| LPI(16:0) | 0.5 | 1.0 | 0.8 |
| LPI(18:0) | 0.8 | 1.5 | 1.2 |
Experimental Protocols
Key Experiment: Analysis of Cellular Lipidome after HG Treatment
This protocol is adapted from Bergan et al. (2013) for the treatment of HEp-2 cells with this compound and subsequent lipidomic analysis.
Materials:
-
HEp-2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound (HG)
-
Palmitin (as a control)
-
Ethanol (for dissolving lipids)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Mass spectrometer for lipid analysis
Procedure:
-
Cell Seeding: Seed HEp-2 cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Preparation of Lipid Solutions:
-
Prepare a stock solution of HG in ethanol (e.g., 20 mM).
-
Prepare a stock solution of palmitin in ethanol (e.g., 20 mM).
-
-
Cell Treatment:
-
For HG treatment, add the HG stock solution to the cell culture medium to a final concentration of 20 µM.
-
For the palmitin control, add the palmitin stock solution to a final concentration of 20 µM.
-
For the vehicle control, add an equivalent volume of ethanol to the culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
After the incubation period, remove the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells and discard the supernatant.
-
-
Lipid Extraction:
-
Perform a lipid extraction from the cell pellets using a standard method such as the Bligh and Dyer or Folch extraction.
-
-
Lipid Analysis:
-
Analyze the extracted lipids by mass spectrometry to identify and quantify the different lipid species.
-
Visualizations
References
- 1. [PDF] The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | Semantic Scholar [semanticscholar.org]
- 2. Regulating from a Far♦: Posttranslational Regulation of Fatty Acyl-CoA Reductase 1, Far1, Controls Ether Glycerophospholipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 4. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Posttranslational regulation of fatty acyl-CoA reductase 1, Far1, controls ether glycerophospholipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic review finds that study data not published in full text articles have unclear impact on meta-analyses results in medical research | PLOS One [journals.plos.org]
how to control for ethanol vehicle effects in 1-O-Hexadecylglycerol studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the effects of ethanol when used as a vehicle in 1-O-Hexadecylglycerol (HG) studies.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control for the effects of ethanol as a vehicle in my this compound experiments?
A1: Ethanol, while a common solvent for lipophilic compounds like this compound, is biologically active and can induce a range of cellular effects that may confound your experimental results.[1][2][3][4][5][6] These effects can include alterations in cell signaling pathways, changes in membrane fluidity, and direct impacts on cell viability and metabolism.[3][5][7][8][9] Therefore, a vehicle control group, treated with the same concentration of ethanol as the experimental group, is essential to distinguish the specific effects of this compound from those of the solvent.[10][11][12][13]
Q2: What are the known cellular effects of ethanol that could interfere with my this compound study?
A2: Ethanol can influence multiple cellular processes. It is known to:
-
Alter membrane properties: Ethanol can increase membrane fluidity, which may affect membrane protein function and signaling.[5]
-
Modulate signaling pathways: Ethanol can activate protein kinase C (PKC) and protein kinase A (PKA), and affect calcium signaling.[1][3]
-
Induce oxidative stress: Ethanol metabolism can lead to the production of reactive oxygen species (ROS), which can damage cellular components.[5]
-
Affect lipid metabolism: Chronic ethanol exposure can lead to changes in hepatic lipid metabolism, including triglyceride accumulation.[7][8][9]
-
Influence cell viability and proliferation: At certain concentrations, ethanol can be toxic to cells and affect their growth rate.[6][14][15]
Q3: How do I properly design a vehicle control for my in vitro this compound experiments?
A3: A proper vehicle control should mimic the experimental conditions as closely as possible, with the only difference being the absence of this compound. This means the vehicle control cells should be treated with the exact same concentration of ethanol in the same culture medium and for the same duration as the cells treated with the this compound-ethanol solution. For example, if you dissolve this compound in ethanol to a stock concentration and then dilute it in media to a final ethanol concentration of 0.1%, your vehicle control should be media with 0.1% ethanol.[16][17][18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in results between vehicle control and untreated cells. | The ethanol concentration may be too high, causing cellular stress or toxicity.[14][15] | Perform a dose-response curve for ethanol alone to determine the highest concentration that does not significantly affect the endpoints of interest (e.g., cell viability, key signaling markers). Aim to use the lowest effective concentration of ethanol to dissolve the this compound. |
| Unexpected changes in lipid profiles in the vehicle control group. | Ethanol is known to alter lipid metabolism.[7][8][9] | Acknowledge these changes and focus on the relative change between the vehicle control and the this compound-treated group. Consider using an alternative solvent if the ethanol-induced lipid changes interfere with your specific research question. |
| Basal signaling pathway activity is altered in the vehicle control. | Ethanol can activate certain signaling pathways, such as PKC and PKA.[1][3] | Characterize the basal signaling in the presence of the ethanol vehicle. The effect of this compound should be interpreted as its effect on top of any vehicle-induced changes. |
| Difficulty dissolving this compound at a low ethanol concentration. | This compound is lipophilic and may require a certain concentration of ethanol for complete dissolution. | Gentle warming and vortexing of the stock solution may help. If a higher ethanol concentration is unavoidable, it is crucial to run the corresponding vehicle control at that same high concentration and to be aware of the potential for more pronounced vehicle effects. |
Quantitative Data Summary
The following table summarizes the effects of different ethanol concentrations on various cellular parameters as reported in the literature. This data can help in selecting an appropriate ethanol concentration for your experiments.
| Ethanol Concentration (v/v) | Cell Type | Assay | Observed Effect | Reference |
| ≥0.05% | BEAS-2B | IL-8 Release | Induced inflammation | [14][15] |
| ≥0.25% | BEAS-2B | MTS Assay (48h) | Decreased cell viability | [14][15] |
| ≥0.5% | BEAS-2B | MTS Assay (24h) | Decreased cell viability | [14][15] |
| 0.1% | HEp-2 | Lipidomics | Used as a control, with observable changes in some lipid species compared to untreated cells. | [16][17] |
| 100 mM (approx. 0.58%) | Rat Cerebellar Granule Cells | Electrophysiology | Altered NMDA receptor function. | [19] |
Experimental Protocols
Protocol 1: Determining the Non-Interfering Concentration of Ethanol
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.
-
Ethanol Dilution Series: Prepare a series of ethanol concentrations in your cell culture medium (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Treatment: Replace the medium in your cell plates with the medium containing the different ethanol concentrations. Include an untreated control group (medium only).
-
Incubation: Incubate the cells for the intended duration of your this compound experiment.
-
Endpoint Analysis: Perform assays to measure key parameters that might be affected by ethanol, such as cell viability (e.g., MTS, trypan blue), a general marker of cellular stress (e.g., LDH release), or a key signaling molecule in your pathway of interest.
-
Data Analysis: Determine the highest concentration of ethanol that does not cause a statistically significant change in your chosen endpoints compared to the untreated control. This is your maximum non-interfering concentration.
Protocol 2: In Vitro Treatment with this compound and Vehicle Control
-
Stock Solution Preparation:
-
Dissolve this compound in 100% ethanol to create a concentrated stock solution.
-
Prepare a vehicle stock solution of 100% ethanol.
-
-
Working Solution Preparation:
-
Experimental Group: Dilute the this compound stock solution in cell culture medium to the final desired concentration. Ensure the final ethanol concentration is at or below the determined non-interfering concentration.
-
Vehicle Control Group: Dilute the vehicle stock solution (100% ethanol) in cell culture medium to the same final ethanol concentration as the experimental group.
-
Untreated Control Group: Use cell culture medium only.
-
-
Cell Treatment: Replace the medium in your cell plates with the prepared working solutions.
-
Incubation and Analysis: Incubate for the desired time and then perform your experimental assays. The primary comparison should be between the this compound-treated group and the vehicle control group.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways affected by ethanol.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow
Caption: Recommended experimental workflow.
References
- 1. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell-to-Cell Communications in Alcohol-Associated Liver Disease [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ethanol on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of ethanol on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of prolonged ethanol consumption on hepatic lipids and hepatotoxicity in C57BL/6 female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Vehicle control: Significance and symbolism [wisdomlib.org]
- 14. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 18. The ether lipid precursor hexadecylglycerol protects against Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An in vitro model for studying the effects of continuous ethanol exposure on N-methyl-d-aspartate receptor function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-O-Hexadecylglycerol in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1-O-Hexadecylglycerol in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound (also known as chimyl alcohol) is a bioactive ether lipid. It serves as a precursor for the biosynthesis of more complex ether-linked glycerophospholipids, which are important components of cellular membranes and are involved in cell signaling.[1][2] In cell culture, it is often used to study the role of ether lipids in various cellular processes, to compensate for metabolic defects in ether lipid biosynthesis, or to investigate its potential therapeutic effects, such as antioxidant or anti-cancer activities.[1][3][4]
Q2: How stable is this compound in its powdered form and as a stock solution?
A2: The stability of this compound depends on its storage conditions. As a powder, it is generally stable for years when stored at -20°C. Stock solutions, typically prepared in solvents like DMSO or ethanol, have a more limited stability. It is recommended to store aliquoted stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[5]
Q3: Is this compound stable in cell culture medium over long-term experiments?
A3: The ether bond in this compound is chemically stable and resistant to enzymatic degradation by lipases, which typically cleave ester bonds.[6] However, its concentration in the medium will decrease over time, primarily due to cellular uptake and metabolism. Cells actively take up this compound and incorporate it into their cellular lipidome, converting it into other ether-linked phospholipids.[3][7] Therefore, for long-term experiments, the medium may need to be replenished with this compound at regular intervals to maintain a consistent concentration.
Q4: How does this compound affect cell viability and morphology in long-term cultures?
A4: At appropriate concentrations (e.g., 20 µM), this compound has been shown to have no major effects on cell growth or endocytosis in cell lines such as HEp-2.[3][4] However, as with any bioactive compound, high concentrations may induce cytotoxicity. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q5: What are the expected metabolic products of this compound in cells?
A5: Once taken up by cells, this compound is phosphorylated and subsequently acylated to form more complex ether-linked phospholipids, such as 1-O-alkyl-phosphatidylcholine and 1-O-alkyl-phosphatidylethanolamine.[7] Studies have shown that supplementation with this compound leads to a significant increase in the cellular levels of these ether lipids.[3]
Troubleshooting Guides
Problem 1: Inconsistent or No Observable Effect of this compound Treatment
| Possible Cause | Recommended Solution |
| Degraded stock solution | Prepare fresh stock solutions from powder. Aliquot and store at -80°C for no longer than 6 months. Avoid repeated freeze-thaw cycles.[5] |
| Insufficient concentration in media | Perform a dose-response curve to determine the optimal concentration for your cell line. Consider that cellular uptake will deplete the compound from the media over time. |
| Cellular metabolism | Be aware that this compound is a precursor and will be converted to other ether lipids. The observed effect may be due to its metabolites.[3][7] |
| Low cellular uptake | Ensure proper solubilization of this compound in the culture medium. Aggregates or precipitates will not be readily taken up by cells. |
| Cell line specific differences | Different cell lines may have varying capacities for ether lipid metabolism. What works for one cell line may not be as effective in another. |
Problem 2: Observed Cellular Toxicity or Changes in Cell Morphology
| Possible Cause | Recommended Solution |
| Concentration too high | Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration for your cell line. Use a concentration well below the toxic threshold. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control. |
| Contamination of stock solution | Prepare fresh stock solutions using sterile techniques and sterile-filtered solvents. |
| Alterations in lipidome | Supplementation with this compound can cause significant changes in the cellular lipid profile, which may indirectly affect cell behavior and morphology.[3][4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO or ethanol, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Gently warm the solution to 37°C and vortex or sonicate until the powder is completely dissolved.[1]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
-
Protocol for Assessing the Cellular Uptake and Metabolism of this compound
-
Cell Seeding: Plate cells at a desired density in multiple culture dishes and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with a known concentration of this compound. Include a vehicle-treated control group.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), harvest both the cells and the culture medium.
-
Lipid Extraction:
-
For cells: Wash the cell pellet with PBS, and then perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.
-
For medium: Take an aliquot of the culture medium and perform a lipid extraction.
-
-
Lipid Analysis: Analyze the lipid extracts using a suitable analytical technique such as liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of this compound and its metabolic products.
Visualizations
Caption: Workflow for assessing the stability and metabolism of this compound.
Caption: Simplified metabolic pathway of this compound in mammalian cells.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | Semantic Scholar [semanticscholar.org]
- 5. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome-driven ether-linked phospholipids biosynthesis is essential for ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of 1-O-Hexadecylglycerol at High Concentrations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-O-Hexadecylglycerol (HG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the cytotoxic effects of HG, particularly at high concentrations, during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HG) and why is it used in research?
This compound is a bioactive alkyl glyceryl ether that serves as a precursor in the biosynthesis of ether lipids. In research, it is often used to modulate cellular lipid composition, study the role of ether lipids in various cellular processes, and investigate potential therapeutic applications, including in cancer research.
Q2: At what concentrations does this compound become cytotoxic?
-
In HEp-2 cells, treatment with 20 µM HG for 24 hours did not significantly affect cell growth or endocytosis.
-
In PC-3 cells, a similar concentration (20 µM) led to a roughly 20% reduction in cell growth.
-
Some ether lipids, structurally similar to HG, have shown cytotoxic effects in the micromolar range in various cancer cell lines.
It is crucial to perform a dose-response experiment to determine the optimal non-toxic and effective concentration for your specific cell line and experimental goals.
Q3: What are the primary mechanisms of this compound-induced cytotoxicity at high concentrations?
At high concentrations, the cytotoxicity of ether lipids like HG is often attributed to the induction of programmed cell death. The primary mechanisms include:
-
Apoptosis: Many ether lipids are known to induce apoptosis, or programmed cell death, in susceptible cells, particularly cancer cells. This process is characterized by cell shrinkage, membrane blebbing, and the activation of caspases.
-
Necrosis: At very high concentrations, the mode of cell death may shift from apoptosis to necrosis. Necrosis is a form of uncontrolled cell death characterized by cell swelling and rupture of the plasma membrane, leading to the release of cellular contents and inflammation.
-
Oxidative Stress: Evidence suggests that some ether lipids can increase membrane lipid peroxidation, indicating the involvement of oxidative stress in their cytotoxic effects. This can lead to cellular damage and trigger cell death pathways.
It is important to experimentally determine the dominant cell death mechanism in your model system.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at moderate concentrations of HG.
Possible Causes:
-
Solvent Toxicity: The solvent used to dissolve HG (commonly ethanol or DMSO) can be toxic to cells at certain concentrations.
-
Poor Solubility and Aggregation: HG is a lipophilic compound with poor water solubility. At high concentrations, it may precipitate or form aggregates in the culture medium, leading to uneven exposure and localized high concentrations that are toxic to cells.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to disruptions in lipid metabolism caused by HG.
Solutions:
-
Optimize Solvent Concentration: Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to assess solvent toxicity. Aim for a final solvent concentration that is non-toxic to your cells (typically <0.1% for DMSO and <0.5% for ethanol).
-
Improve HG Solubility and Delivery:
-
Complexation with Serum Albumin: Pre-complexing HG with bovine serum albumin (BSA) can enhance its solubility and facilitate its delivery to cells in a more uniform and less toxic manner.
-
Encapsulation with Cyclodextrins: Cyclodextrins can encapsulate lipophilic molecules like HG, increasing their solubility in aqueous solutions.
-
-
Perform a Dose-Response Curve: Systematically test a range of HG concentrations to identify the highest non-toxic concentration for your specific cell line and experiment duration.
Problem 2: Inconsistent or unexpected results in cytotoxicity assays.
Possible Causes:
-
Assay Interference: The lipophilic nature of HG might interfere with certain assay reagents. For example, it could interact with colorimetric or fluorometric dyes.
-
Timing of Assay: The kinetics of cell death can vary. Measuring cytotoxicity at a single, arbitrary time point might not capture the full effect.
-
Incorrect Assay for the Mechanism of Cell Death: Using an assay that measures metabolic activity (like MTT) may not be optimal if the primary mode of cell death is not immediately affecting metabolism.
Solutions:
-
Validate Your Assay: Run appropriate controls, including positive and negative controls for cytotoxicity, to ensure your assay is performing as expected in the presence of HG.
-
Perform a Time-Course Experiment: Measure cytotoxicity at multiple time points after HG treatment to understand the kinetics of the cellular response.
-
Use Multiple Cytotoxicity Assays: To get a comprehensive understanding of cell death, use a combination of assays that measure different cellular parameters. For example:
-
Membrane Integrity: Lactate dehydrogenase (LDH) assay or propidium iodide (PI) staining.
-
Metabolic Activity: MTT or WST-1 assay.
-
Apoptosis: Annexin V/PI staining or Caspase-3/7 activity assay.
-
Problem 3: Difficulty in distinguishing between apoptosis and necrosis induced by high concentrations of HG.
Solution:
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is the gold standard method for differentiating between live, apoptotic, and necrotic cells.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Can be Annexin V-negative and PI-positive (if membrane rupture occurs before significant phosphatidylserine exposure).
-
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of apoptosis.
Experimental Protocols
Protocol 1: Preparation of this compound-Bovine Serum Albumin (BSA) Complex
This protocol is adapted from methods used for other fatty acids and lipophilic molecules.
Materials:
-
This compound (HG)
-
Ethanol (or other suitable solvent)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or cell culture medium without serum
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a stock solution of HG: Dissolve HG in ethanol to a high concentration (e.g., 10-50 mM).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in PBS or serum-free medium to a desired concentration (e.g., 10% w/v).
-
Complexation: a. Warm the BSA solution to 37°C. b. While gently vortexing or stirring the BSA solution, slowly add the HG stock solution to achieve the desired final molar ratio (e.g., 1:1, 2:1, or 3:1 HG to BSA). The final ethanol concentration should be kept to a minimum. c. Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterilization: Filter-sterilize the HG-BSA complex solution through a 0.22 µm filter before adding it to your cell cultures.
-
Control: Prepare a BSA-vehicle control by adding the same volume of ethanol without HG to the BSA solution.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cells seeded in a 96-well plate
-
HG treatment solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of HG (and controls, including vehicle-only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Differentiation of Apoptosis and Necrosis using Annexin V/PI Staining and Flow Cytometry
Materials:
-
Cells treated with HG
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with HG, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, followed by neutralization with serum-containing medium).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1][2][3][4][5][6][7][8][9][10]
Quantitative Data Summary
Table 1: General Cytotoxicity of Ether Lipids in Various Cell Lines (for comparative purposes)
| Compound | Cell Line | IC50 (µM) | Reference |
| Edelfosine (ET-18-OCH3) | HL-60 (human leukemia) | ~5-10 | [1] |
| TBC | HepG2 (human liver cancer) | 16-24 | [11] |
| TBA | HepG2 (human liver cancer) | 25-34 | [11] |
| 1,3-BA | HepG2 (human liver cancer) | 7 | [11] |
Note: Specific IC50 values for this compound are not consistently reported across a wide range of standard research cell lines in the available literature. The values above for structurally related or other cytotoxic compounds are provided for a general comparative context. Researchers should determine the IC50 for HG in their specific cell line of interest.
Visualizations
Caption: Workflow for assessing and characterizing the cytotoxicity of this compound.
Caption: Key strategies to mitigate the cytotoxicity of this compound in cell culture.
Caption: Distinguishing features and detection methods for apoptosis versus necrosis.
References
- 1. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 4. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. kumc.edu [kumc.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 1-O-Hexadecylglycerol-Derived Lipids
Welcome to the technical support center for the quantification of 1-O-Hexadecylglycerol-derived lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in this area.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound-derived lipids?
A1: The primary challenges in the quantification of this compound-derived lipids, a class of ether lipids, stem from their structural complexity and physicochemical properties. Key difficulties include:
-
Isomeric and Isobaric Overlap: Differentiating between closely related species, such as 1-O-alkyl (plasmanyl) and 1-O-alk-1'-enyl (plasmenyl) lipids, is a significant hurdle as they can have the same mass-to-charge ratio (m/z).[1][2] Traditional mass spectrometry fragmentation methods often fail to distinguish these isomers.[1]
-
Lack of Commercial Standards: There is a limited availability of a comprehensive range of pure analytical standards for this compound-derived lipids, which is crucial for accurate absolute quantification.[3]
-
Ionization Efficiency: As neutral lipids, these molecules require efficient ionization, typically through cationization (e.g., forming adducts like [M+NH₄]⁺ or [M+Na]⁺), for mass spectrometric analysis.[3]
-
Sample Preparation and Extraction: The choice of lipid extraction method can significantly impact the recovery of ether lipids from complex biological matrices. It is crucial to use methods that ensure efficient and reproducible extraction.[4][5]
-
Chromatographic Separation: Achieving baseline separation of all this compound-derived lipid species from other lipid classes and from each other can be complex.[6][7][8]
Q2: Which analytical techniques are most suitable for the quantification of these lipids?
A2: A combination of chromatographic separation and mass spectrometry is generally the most powerful approach.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique. Reversed-phase LC can separate many ether lipid species.[1][2] Advanced MS techniques like Ultraviolet Photodissociation (UVPD) can provide more detailed structural information to differentiate isomers.[1]
-
Gas Chromatography (GC): GC, often coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS), is also used.[6][7] However, it typically requires derivatization of the lipid molecules to increase their volatility.[9][10][11]
-
Thin-Layer Chromatography (TLC): TLC is a useful technique for the separation and purification of lipid classes.[6][7][12] It can be used as a preparatory step before further analysis or for quantification when coupled with densitometry.
Q3: How can I differentiate between 1-O-alkyl and 1-O-alk-1'-enyl (plasmalogen) forms?
A3: Differentiating these isomers is a common challenge. Here are some strategies:
-
Advanced Mass Spectrometry: Techniques like 213 nm ultraviolet photodissociation mass spectrometry (UVPD-MS) have been shown to successfully differentiate these four ether lipid subtypes for the first time.[1]
-
Chromatographic Behavior: The vinyl ether bond in plasmalogens can lead to different retention times in reversed-phase liquid chromatography compared to their alkyl counterparts, aiding in their separation and identification.[2]
-
Chemical Derivatization: Acidic hydrolysis can selectively cleave the vinyl ether bond of plasmalogens to yield aldehydes, which can then be quantified.[13] Alternatively, specific iodination of the alk-1-enyl ether bond can be used.[13]
Troubleshooting Guides
Mass Spectrometry Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor signal intensity / low ionization efficiency. | Inefficient cationization of neutral ether lipids. | Optimize the mobile phase composition by adding ammonium acetate or sodium acetate to promote the formation of [M+NH₄]⁺ or [M+Na]⁺ adducts.[3] |
| Inability to distinguish between isobaric/isomeric species. | Standard collision-induced dissociation (CID) provides insufficient fragmentation for structural elucidation. | Employ advanced fragmentation techniques like Ultraviolet Photodissociation (UVPD) if available.[1] Utilize high-resolution mass spectrometry to resolve species with very similar masses.[14] Carefully analyze chromatographic retention times, as isomers may separate.[2] |
| Incorrect lipid annotation. | Relying solely on exact mass for identification. | Do not annotate lipids based on exact mass alone.[14] Use tandem mass spectrometry (MS/MS) data to confirm the presence of characteristic fragment ions. Compare fragmentation patterns and retention times with available standards whenever possible. |
Sample Preparation and Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of ether lipids after extraction. | The chosen extraction method (e.g., Folch, Bligh-Dyer) is not optimal for your sample matrix. | Consider using a methyl-tert-butyl ether (MTBE)-based extraction method, which has been shown to be effective for high-throughput lipidomics.[5] Ensure all steps are performed using glass to avoid plastic contaminants.[4] |
| Poor chromatographic peak shape or resolution. | Inappropriate column chemistry or mobile phase. Column degradation. | For HPLC, try different reversed-phase columns (e.g., C18, C30). Optimize the mobile phase gradient. Including a small amount of an additive like ammonium sulfate in the aqueous phase can improve resolution and prevent column deterioration.[8] |
| Loss of information about fatty acid composition at sn-2 and sn-3 positions during GC analysis. | Derivatization methods for GC often analyze only the sn-1 ether-linked chain. | For complete structural analysis, LC-MS/MS is generally preferred as it can provide information on the intact lipid molecule.[9] |
Experimental Protocols
Protocol 1: Lipid Extraction using the Matyash (MTBE) Method
This protocol is adapted for high-throughput lipidomics and offers good recovery for a broad range of lipids.[5]
Materials:
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (e.g., Splash LIPIDOMIX® Mass Spec Standard from Avanti Polar Lipids)
-
1.5 mL Eppendorf tubes
-
Vortexer
-
Centrifuge (refrigerated to 4°C)
-
Pipettes and tips
-
Autosampler vials with glass inserts
Procedure:
-
Aliquot your sample (e.g., 20 µL of plasma) into a 1.5 mL Eppendorf tube on ice.
-
Add 225 µL of cold methanol containing your internal standard mixture.
-
Vortex for 10 seconds.
-
Add 750 µL of MTBE.
-
Vortex for 10 seconds and incubate on ice for 10 minutes.
-
Induce phase separation by adding 187.5 µL of water.
-
Vortex for 10 seconds.
-
Centrifuge at 14,000 x g for 2 minutes at 4°C.
-
Three layers will form: an upper lipophilic layer (containing ether lipids), a middle hydrophilic layer, and a bottom protein pellet.
-
Carefully collect the upper lipophilic layer and transfer it to a new tube or an autosampler vial for analysis or dry-down.
-
For LC-MS analysis, the dried lipid extract can be resuspended in a solvent compatible with your chromatography system (e.g., 9:1 methanol:toluene for reverse phase).[5]
Protocol 2: Derivatization for GC Analysis (Diacetate Formation)
This protocol describes the conversion of 1-O-alkyl-glycerols to their diacetate derivatives for GC analysis.[9][10]
Materials:
-
Isolated 1-O-alkyl-glycerol fraction
-
Acetic anhydride
-
Pyridine
-
Heating block or water bath (60°C)
-
Hexane
-
Water
-
Glass test tubes
Procedure:
-
Place the dried 1-O-alkyl-glycerol sample in a glass test tube.
-
Add a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v).
-
Heat the mixture at 60°C for 30 minutes, then leave at room temperature overnight.
-
Alternatively, for a faster method, acetyl chloride can be used at 140°C for 5 minutes.[9][10]
-
After the reaction is complete, add water to quench the excess acetic anhydride.
-
Extract the diacetate derivatives with hexane.
-
Wash the hexane phase with water to remove residual pyridine and acetic acid.
-
Dry the hexane phase over anhydrous sodium sulfate.
-
The resulting diacetylated 1-O-alkyl-glycerols are now ready for injection into the GC.
Visualizations
Caption: Workflow for ether lipid quantification.
References
- 1. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Analysis and quantification of ether lipids by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Development of a High-Performance Thin-Layer Chromatography Method for the Quantification of Alkyl Glycerolipids and Alkenyl Glycerolipids from Shark and Chimera Oils and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry-Based Ether Lipid Analysis
Welcome to the technical support center for the analysis of ether lipids by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex analysis of these important lipid molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting and identifying ether lipids using mass spectrometry?
A1: The primary challenges in ether lipid analysis by mass spectrometry include:
-
Discrimination of Isobaric and Isomeric Species: A significant hurdle is distinguishing between plasmanyl (O-ether) and plasmenyl (P-ether, or plasmalogens) lipids, which are isomeric and therefore have the same exact mass.[1][2][3][4] Differentiating these from diacyl lipids with the same nominal mass also requires high mass resolution.[1]
-
Low Abundance: Some ether lipid species, particularly vinyl ether diglycerides, are present in very low concentrations, making their detection challenging without targeted and sensitive methods.[5][6]
-
Co-elution: In complex biological samples, multiple lipid species can co-elute during liquid chromatography, leading to mixed fragmentation spectra and potential misidentification.[7][8]
-
In-source Fragmentation: The electrospray ionization process can sometimes cause lipids to fragment within the ion source, leading to inaccurate quantification and potential misidentification of lipid species.[9]
-
Lack of Commercial Standards: A limited selection of commercially available plasmanyl and plasmenyl standards hinders the development and validation of analytical methods.[1]
Q2: How can I differentiate between plasmanyl and plasmenyl ether lipids in my LC-MS/MS experiment?
A2: Several strategies can be employed to distinguish between these isomeric forms:
-
Chromatographic Separation: Reversed-phase liquid chromatography can effectively separate plasmanyl and plasmenyl species due to differences in their polarity and shape.[1][2][3] Generally, plasmenyl lipids have a shorter retention time than their corresponding plasmanyl counterparts.
-
Advanced Fragmentation Techniques:
-
Ultraviolet Photodissociation (UVPD): 213 nm UVPD mass spectrometry can generate unique fragment ions that allow for the differentiation of plasmanyl and plasmenyl lipids.[10][11]
-
Ozone-Induced Dissociation (OzID): This technique can pinpoint the location of double bonds, including the vinyl ether bond characteristic of plasmalogens.[10]
-
-
Chemical Derivatization: Derivatization of the vinyl ether double bond can introduce a mass tag or alter the chromatographic behavior, facilitating differentiation.[10][12]
-
Trapped Ion Mobility Spectrometry (TIMS): TIMS can separate ions based on their size, shape, and charge, allowing for the discrimination of ether lipid isomers based on their different gas-phase geometries.[3]
Q3: What are the recommended sample preparation techniques for ether lipid analysis?
A3: A robust lipid extraction method is crucial for accurate ether lipid analysis. The Methyl tert-butyl ether (MTBE) extraction method is highly recommended for its efficiency and suitability for high-throughput lipidomics.[13][14] It offers several advantages over traditional methods like Folch or Bligh and Dyer, including faster and cleaner lipid recovery.[13] The key benefit of MTBE is its lower density, which causes the lipid-containing organic phase to form the upper layer, simplifying its collection and minimizing sample loss.[13]
Q4: Which ionization mode is better for ether lipid analysis, positive or negative?
A4: The choice of ionization mode depends on the specific ether lipid class and the information sought.
-
Negative Ion Mode: This mode is often preferred for identifying the fatty acyl chains at the sn-2 position of phosphatidylethanolamine (PE) and phosphatidylcholine (PC) ether lipids, as it typically yields fragments corresponding to the neutral loss of the sn-2 acyl chain or the sn-2 residue itself.[1][2][15] However, pure MS/MS fragment spectra in negative mode may not be sufficient to distinguish between plasmanyl and plasmenyl species.[4][16]
-
Positive Ion Mode: While positive mode can be used, identifying isomers of choline-containing plasmalogens (PlsCho) can be challenging as the major fragment is often the headgroup (m/z 184), which does not provide information about the fatty acid chains.[7][15] However, for some ether lipids, positive mode can provide complementary structural information.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of ether lipids.
Problem 1: Poor Signal Intensity or Undetectable Peaks
| Possible Cause | Troubleshooting Step |
| Inadequate Sample Concentration | Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a strong enough signal. Conversely, overly concentrated samples can lead to ion suppression.[17] |
| Inefficient Ionization | Experiment with different ionization techniques (e.g., ESI, APCI) to optimize the ionization efficiency for your specific ether lipid classes.[17] |
| Instrument Not Optimized | Regularly tune and calibrate your mass spectrometer, including the ion source, mass analyzer, and detector settings, to ensure it is operating at peak performance.[17] |
| Poor Lipid Extraction | Review and optimize your lipid extraction protocol. Incomplete extraction will lead to lower analyte concentrations. The MTBE method is recommended for its high recovery rates.[13] |
Problem 2: Inaccurate Mass Identification and Poor Resolution
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Calibration | Perform regular mass calibration using appropriate standards to ensure accurate mass measurements. Incorrect calibration is a common source of mass errors.[17] |
| Instrument Contamination or Drift | Adhere to the manufacturer's maintenance guidelines. Contaminants or instrument drift can negatively impact mass accuracy and resolution.[17] |
| Co-eluting Isobaric Species | Improve chromatographic separation to resolve isobaric lipids. High-resolution mass spectrometry is essential to differentiate species with very similar masses.[1] |
Problem 3: Difficulty Distinguishing Between Plasmanyl and Plasmenyl Isomers
| Possible Cause | Troubleshooting Step |
| Identical m/z and Similar Fragmentation | Relying solely on MS/MS in negative mode is often insufficient.[4][16] Implement advanced analytical strategies. |
| Inadequate Chromatographic Separation | Optimize your LC method to achieve baseline separation of the isomers. Plasmenyl lipids typically elute earlier than their plasmanyl counterparts in reversed-phase chromatography.[1] |
| Lack of Specific Fragmentation | Employ fragmentation techniques that are sensitive to the vinyl ether bond, such as UVPD or OzID, to generate diagnostic fragment ions.[10] |
| Ambiguous Identifications | Consider using ion mobility spectrometry to separate the isomers based on their collision cross-section.[3] |
Experimental Protocols
Methyl tert-butyl ether (MTBE) Lipid Extraction Protocol
This protocol is adapted from established methods for efficient lipid extraction from biological samples.[13][14]
Materials:
-
Methanol (cold)
-
Methyl tert-butyl ether (MTBE) (cold)
-
Water (MS-grade)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Vacuum centrifuge (e.g., SpeedVac)
-
Acetonitrile/Isopropanol/Water (65:30:5 v/v/v) for reconstitution
Procedure:
-
To your sample pellet, add 200 µL of cold methanol and 800 µL of cold MTBE.
-
Vortex the mixture thoroughly.
-
Add 200 µL of water to induce phase separation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper organic phase and a lower aqueous phase.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the collected organic phase in a vacuum centrifuge.
-
Store the dried lipid extract at -80°C until analysis.
-
For mass spectrometry analysis, reconstitute the dried lipids in 20-40 µL of the acetonitrile/isopropanol/water mixture.
Caption: Workflow for MTBE-based lipid extraction for mass spectrometry.
Signaling Pathways and Logical Relationships
General Troubleshooting Logic for Mass Spectrometry
The following diagram outlines a logical approach to troubleshooting common issues in mass spectrometry experiments.
Caption: Logical workflow for troubleshooting common mass spectrometry issues.
References
- 1. Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids [frontiersin.org]
- 17. gmi-inc.com [gmi-inc.com]
Validation & Comparative
Validating 1-O-Hexadecylglycerol's Central Role in Ether Lipid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-O-Hexadecylglycerol's (HG) performance as a precursor in ether lipid synthesis against other alternatives, supported by experimental data. We delve into detailed methodologies for key experiments, present quantitative data in a clear, comparative format, and visualize the underlying biochemical pathways to offer a comprehensive resource for researchers in the field.
This compound: A Direct Route to Ether Lipid Production
Ether lipids, characterized by an ether-linked alkyl chain at the sn-1 position of the glycerol backbone, are crucial components of cellular membranes and are involved in critical signaling pathways. The biosynthesis of ether lipids is a multi-step process that begins in the peroxisome and is completed in the endoplasmic reticulum. This compound, a 16-carbon alkylglycerol, serves as a key intermediate that can bypass the initial, often rate-limiting, peroxisomal steps of this pathway. By entering the synthesis cascade downstream, HG provides a direct route to the formation of vital ether lipids, including plasmalogens. This unique characteristic makes it an invaluable tool for studying ether lipid function and a potential therapeutic agent for disorders associated with deficient ether lipid synthesis.
Comparative Performance of this compound
Experimental evidence strongly supports the efficacy of this compound in boosting the cellular levels of ether-linked glycerophospholipids. Studies in various cell lines have demonstrated that supplementation with HG leads to a significant and specific increase in ether lipid species containing a 16-carbon alkyl chain at the sn-1 position.
To illustrate this, the following table summarizes quantitative data from a lipidomic analysis of HEp-2 cells treated with 20 µM of this compound (HG) for 24 hours, compared to untreated control cells and cells treated with palmitin, the acyl analogue of HG.
| Lipid Class | Treatment | Change in Total Lipid Class (pmol/µg protein) | Key Observations |
| Ether-linked Phosphatidylcholine (PC-O) | HG | Significant Increase | Primarily species with C16:0 at sn-1 |
| Palmitin | No significant change | ||
| Ether-linked Phosphatidylethanolamine (PE-O) | HG | Significant Increase | Primarily species with C16:0 at sn-1 |
| Palmitin | No significant change | ||
| Diacyl Phosphatidylcholine (PC) | HG | Slight Decrease | |
| Palmitin | No significant change | ||
| Diacyl Phosphatidylethanolamine (PE) | HG | Slight Decrease | |
| Palmitin | No significant change |
Data summarized from a study on HEp-2 cells.[1][2][3]
Experimental Protocols
To facilitate the validation of this compound's role in ether lipid synthesis, we provide the following detailed experimental protocols.
Protocol 1: Cell Culture and this compound Supplementation
This protocol outlines the procedure for supplementing cultured cells with this compound to study its effects on the lipidome.
Materials:
-
Cell line of interest (e.g., HEp-2, PC-3)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (HG) stock solution (e.g., 20 mM in ethanol)
-
Palmitin stock solution (control, e.g., 20 mM in ethanol)
-
Ethanol (vehicle control)
-
Sterile culture plates or flasks
Procedure:
-
Seed cells in culture plates or flasks and grow to the desired confluency in complete culture medium.
-
Prepare the treatment media. For a final concentration of 20 µM HG, dilute the 20 mM stock solution 1:1000 in the complete culture medium. Prepare control media with an equivalent dilution of palmitin or ethanol.
-
Remove the existing medium from the cells and replace it with the prepared treatment or control media.
-
Incubate the cells for 24 hours under standard culture conditions (e.g., 37°C, 5% CO2).[4][5]
-
After the initial 24-hour incubation, wash the cells twice with serum-free medium.
-
Add fresh serum-free medium containing the same concentrations of HG, palmitin, or ethanol to the respective wells/flasks.
-
Incubate for an additional 17-19 hours.[4]
-
Harvest the cells for lipid extraction and analysis.
Protocol 2: Lipid Extraction and Mass Spectrometry Analysis
This protocol describes a method for extracting lipids from cultured cells and analyzing the ether lipid profile by mass spectrometry.
Materials:
-
Harvested cell pellet
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Internal lipid standards
-
Mass spectrometer (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Cell Lysis and Protein Quantification: Lyse a small aliquot of the cell suspension to determine the total protein concentration, which will be used for normalization.
-
Lipid Extraction (Folch Method):
-
To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly to ensure complete mixing and cell disruption.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Internal Standards: Add a known amount of appropriate internal lipid standards to the extracted lipids for quantification.
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipids in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform).
-
Mass Spectrometry Analysis:
-
Analyze the lipid extract using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Employ a targeted approach to specifically quantify ether lipid species, using precursor ion and neutral loss scans characteristic of different ether lipid classes.
-
For example, to detect ether-linked phosphatidylcholine (PC-O), a precursor ion scan for m/z 184 in positive ion mode can be used.
-
Visualizing the Pathway and Workflow
To provide a clearer understanding of the biochemical and experimental processes, the following diagrams were generated using Graphviz.
Conclusion
This compound stands out as a potent and specific precursor for the synthesis of ether lipids. Its ability to bypass the initial peroxisomal steps makes it an efficient substrate for increasing cellular ether lipid levels, a finding substantiated by quantitative lipidomic data. The provided experimental protocols offer a framework for researchers to independently validate and further explore the role of HG in their specific model systems. The visualization of the metabolic and signaling pathways underscores the central position of HG in ether lipid metabolism and its potential influence on downstream cellular processes. This guide provides a solid foundation for future research into the multifaceted roles of ether lipids in health and disease, and for the development of novel therapeutic strategies targeting this important class of lipids.
References
- 1. Formation of complex ether lipids from 1-O-alkylglycerols in cell suspension cultures of rape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ether lipid precursor hexadecylglycerol protects against Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-O-Hexadecylglycerol and Other Alkylglycerols in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid research, alkylglycerols stand out for their diverse biological activities and therapeutic potential. Among these, 1-O-Hexadecylglycerol, also known as chimyl alcohol, is a key player. This guide provides an objective comparison of this compound with other prominent alkylglycerols, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies.
Chemical Structures and Key Differences
Alkylglycerols are a class of ether lipids characterized by a glycerol backbone with an alkyl group attached via an ether linkage at the sn-1 position. The length and saturation of this alkyl chain are the primary determinants of their biological function. The most commonly studied alkylglycerols include:
-
This compound (Chimyl Alcohol): Features a saturated 16-carbon alkyl chain (C16:0).
-
1-O-Octadecylglycerol (Batyl Alcohol): Possesses a saturated 18-carbon alkyl chain (C18:0).
-
1-O-Octadecenylglycerol (Selachyl Alcohol): Contains a monounsaturated 18-carbon alkyl chain (C18:1).
These compounds are naturally found in high concentrations in shark liver oil and are also present in hematopoietic organs and breast milk.[1][2] Their ether bond makes them resistant to cleavage by lipases that typically hydrolyze ester bonds, contributing to their stability and distinct metabolic pathways.[3][4]
Comparative Performance Analysis
The biological effects of alkylglycerols are diverse, ranging from anti-cancer and immune-modulatory to hematopoietic activities. The following tables summarize quantitative data from comparative studies.
Anti-Tumor and Anti-Metastatic Activity
A study utilizing a Lewis lung carcinoma (LLC) mouse model provided a direct comparison of the anti-tumor and anti-metastatic effects of different alkylglycerols.
Table 1: Comparison of Anti-Tumor and Anti-Metastatic Effects of Alkylglycerols in LLC Mouse Model [5]
| Alkylglycerol (Oral Administration) | Tumor Growth Inhibition (%) | Reduction in Lung Metastases (%) | Change in Spleen Weight |
| This compound (Chimyl Alcohol) | Weaker Activity | Weaker Activity | Reduced |
| 1-O-Octadecylglycerol (Batyl Alcohol) | No significant reduction | No significant reduction | Increased |
| 1-O-Octadecenylglycerol (Selachyl Alcohol) | Strong Activity | Strong Activity | Nearly Abolished |
| 1-O-Hexadecenylglycerol | Strong Activity | Strong Activity | Nearly Abolished |
Data presented is a qualitative summary of the findings from the cited study. The study reported that 16:1 and 18:1 alkylglycerols showed strong activity in reducing lung metastasis number, while saturated alkylglycerols had weaker (16:0) or no (18:0) effect.[5]
Immune System Modulation
Alkylglycerols are known to stimulate the immune system. A comparative study on murine splenic lymphocytes demonstrated the differential effects of chimyl alcohol and batyl alcohol on cell proliferation.
Table 2: Comparative Effects of Chimyl and Batyl Alcohol on Lymphocyte Proliferation [6]
| Lymphocyte Type | Stimulant | Alkylglycerol | Concentration for Maximal Effect | Fold Increase in Proliferation |
| B Cells | anti-BCR + anti-CD38 | Batyl Alcohol | 50 nM | Not specified |
| Chimyl Alcohol | 100 nM | Not specified | ||
| T Cells | anti-CD3 + anti-CD28 | Batyl Alcohol | 50 nM | 2.1 |
| Chimyl Alcohol | 100 nM | 1.6 |
Hematopoietic Activity
While direct quantitative comparative studies are limited, historical and qualitative data indicate that chimyl and batyl alcohol stimulate hematopoiesis, including erythropoiesis, thrombopoiesis, and granulopoiesis.[7] In contrast, selachyl alcohol has been reported to have no significant hematopoietic activity.[7]
Signaling Pathways and Mechanisms of Action
Alkylglycerols exert their effects through several mechanisms, primarily by integrating into cellular membranes and influencing key signaling pathways.
Incorporation into Platelet-Activating Factor (PAF) Pathway
Alkylglycerols serve as precursors for the synthesis of platelet-activating factor (PAF), a potent lipid mediator involved in inflammation and immune responses.[8][9] Upon incorporation into the cell membrane, alkylglycerols can be converted to 1-alkyl-2-acyl-sn-glycero-3-phosphocholine, the direct precursor of PAF. Increased availability of this precursor can lead to enhanced PAF production upon cellular stimulation.[9]
Inhibition of Protein Kinase C (PKC) Signaling
Alkylglycerols can be metabolized to 1-O-alkyl-2-acylglycerol, an analog of diacylglycerol (DAG).[10] This analog can compete with DAG for the C1 domain of conventional and novel Protein Kinase C (PKC) isoforms, leading to the inhibition of PKC activation.[10] The inhibition of PKC, a key regulator of cell proliferation and differentiation, is one of the proposed mechanisms for the anti-cancer effects of alkylglycerols.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols.
In Vivo Anti-Tumor and Anti-Metastasis Assay (Lewis Lung Carcinoma Model)
This protocol is based on studies evaluating the anti-cancer effects of alkylglycerols in a murine model.[5][11]
1. Cell Culture and Animal Model:
- Lewis Lung Carcinoma (LLC) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
- C57BL/6 mice are used as the syngeneic host.
2. Tumor Induction:
- LLC cells (e.g., 1x10^6 cells in 0.1 mL PBS) are injected subcutaneously into the flank of the mice.
3. Treatment:
- Once tumors are palpable, mice are randomly assigned to treatment groups.
- Alkylglycerols (e.g., this compound, batyl alcohol, selachyl alcohol) are administered orally (e.g., by gavage) at a specified dose and frequency. A control group receives the vehicle (e.g., olive oil).
4. Monitoring and Endpoint:
- Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- After a set period (e.g., 20 days), mice are euthanized.
- Primary tumors and lungs are excised and weighed.
- Lungs are fixed, and the number of metastatic nodules on the surface is counted.
- Spleens are also excised and weighed to assess immune response.
A[label="LLC Cell Culture"];
B[label="Subcutaneous Injection\ninto C57BL/6 Mice"];
C [label="Tumor Growth"];
D [label="Oral Administration of\nAlkylglycerols or Vehicle"];
E [label="Monitor Tumor Volume"];
F [label="Euthanasia and Tissue Collection\n(Tumor, Lungs, Spleen)"];
G [label="Data Analysis:\nTumor Weight, Metastasis Count,\nSpleen Weight"];
A -> B -> C -> D -> E -> F -> G;
}
In Vitro Lymphocyte Proliferation Assay
This protocol is adapted from studies assessing the immunomodulatory effects of alkylglycerols.[6]
1. Cell Isolation:
- Splenocytes are isolated from mice.
- B cells and CD4+ T cells are purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. Cell Culture and Stimulation:
- Purified lymphocytes are cultured in appropriate media.
- B cells are stimulated with anti-BCR and anti-CD38 antibodies.
- T cells are stimulated with anti-CD3 and anti-CD28 antibodies.
3. Treatment:
- Stimulated cells are treated with various concentrations of alkylglycerols (e.g., 10 nM to 500 nM).
4. Proliferation Assay:
- After a set incubation period (e.g., 72 hours), [3H]-thymidine is added to the cultures.
- Cells are incubated for an additional period (e.g., 18 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.
- Cells are harvested, and the amount of incorporated [3H]-thymidine is measured using a scintillation counter as an indicator of cell proliferation.
Hematopoietic Colony-Forming Unit (CFU) Assay
This assay is a standard method to assess the potential of hematopoietic stem and progenitor cells to proliferate and differentiate.[2][12][13]
1. Cell Preparation:
- Bone marrow cells are harvested from mice.
- A single-cell suspension is prepared.
2. Plating:
- Cells are plated in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO) to support the growth of different hematopoietic lineages.
- Alkylglycerols are added to the culture medium at various concentrations.
3. Incubation:
- Plates are incubated for 7-14 days in a humidified incubator at 37°C and 5% CO2.
4. Colony Counting and Identification:
- The number and type of hematopoietic colonies are scored under an inverted microscope.
- Colonies are identified based on their morphology, such as colony-forming unit-granulocyte, macrophage (CFU-GM), burst-forming unit-erythroid (BFU-E), and colony-forming unit-granulocyte, erythrocyte, macrophage, megakaryocyte (CFU-GEMM).
Conclusion
This compound (chimyl alcohol) and other alkylglycerols exhibit a remarkable range of biological activities with significant potential in therapeutic development. The choice of a specific alkylglycerol for research should be guided by the intended application and an understanding of their differential effects. Unsaturated alkylglycerols like selachyl alcohol appear more potent in anti-cancer applications, while saturated forms like chimyl and batyl alcohol show promise in stimulating hematopoiesis. This guide provides a foundation for researchers to make informed decisions and design robust experiments in the exciting field of ether lipid research.
References
- 1. researchgate.net [researchgate.net]
- 2. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. A Model of Combination Therapy of Lewis Lung Carcinoma using Resection and Cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current practices and Prospects for Standardization of the Hematopoietic Colony-Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which alkylglycerols from shark liver oil have anti-tumour activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylglycerols Modulate the Proliferation and Differentiation of Non-Specific Agonist and Specific Antigen-Stimulated Splenic Lymphocytes | PLOS One [journals.plos.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of platelet-activating-factor production by incorporation of naturally occurring 1-O-alkylglycerols in phospholipids of human leukemic monocyte-like THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Natural alkylglycerols restrain growth and metastasis of grafted tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hematopoietic Stem Cell Culture Methods [sigmaaldrich.cn]
- 13. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of 1-O-Hexadecylglycerol's Effects on Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Hexadecylglycerol (HG), a naturally occurring ether lipid, has garnered significant interest in biomedical research for its potential as a therapeutic agent. As a precursor in the biosynthesis of ether-linked phospholipids, HG can modulate cellular lipid composition, thereby influencing a variety of cellular processes. This guide provides a comparative analysis of the documented effects of this compound and its derivatives on various cancer and non-cancerous cell lines, with a focus on its impact on cell viability, apoptosis, and underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of oncology.
Data Presentation: Comparative Effects of this compound and its Derivatives
The following tables summarize the quantitative data on the effects of this compound and its methoxy derivative on different cell lines. It is important to note that direct comparative studies of this compound across a wide range of cancer and normal cell lines are limited in the currently available literature.
Table 1: Comparative Cytotoxicity of 1-O-(2-methoxy)hexadecylglycerol (MHG) in Prostate Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| LnCap | Human Prostate Cancer | 93 | [1] |
| DU145 | Human Prostate Cancer | 97 | [1] |
Table 2: Effects of this compound on the Lipidome of HEp-2 Cells
| Lipid Class | Effect of HG Treatment | Key Findings | Reference |
| Ether-linked Glycerophospholipids | Increased | Significant increase in species with 16 carbon atoms in the sn-1 position. | [2][3] |
| Glycosphingolipids | Decreased | Major reduction in Glucosylceramides (GlcCer), Lactosylceramides (LacCer), and Globotriaosylceramide (Gb3). | [2] |
| Ceramides | Increased | Increase in very long-chain ceramide species. | [2] |
| Phosphatidylinositol (PI) and Lysophosphatidylinositol (LPI) | Increased | Notable increase in PI and a dramatic increase in LPI. | [2] |
Comparative Analysis of Cellular Effects
Effects on Cancer Cell Lines
Studies on various cancer cell lines, primarily with a methoxy derivative of this compound, have demonstrated significant anti-cancer properties. In human prostate cancer cell lines, LnCap and DU145, 1-O-(2-methoxy)hexadecylglycerol (MHG) inhibited cell proliferation with IC50 values of 93 µM and 97 µM, respectively[1]. Furthermore, MHG was shown to promote a more differentiated phenotype in colon cancer cell lines (Moser, HT29, and HCT116), leading to reduced cellular proliferation, decreased anchorage-independent growth, and diminished invasive capacity.
While direct studies on this compound's cytotoxic effects are less prevalent, its role as a precursor to ether lipids suggests a similar mode of action. Ether lipids, as a class, are known to be selectively cytotoxic towards neoplastic cells[4]. This selectivity is a key area of interest for cancer therapy.
Comparison with Non-Malignant Cell Lines
Direct comparative studies of this compound on cancerous versus non-cancerous cell lines are scarce in the available literature. However, the general understanding of ether lipids suggests a degree of selectivity for cancer cells. For instance, the synthetic ether lipid 1-octadecyl-2-methyl-rac-glycero-3-phosphocholine (ET-18-OMe) induces apoptosis selectively in human leukemic HL60 cells, while the resistant K562 cell line is unaffected[4]. This suggests that the cellular context, including the specific lipid metabolism and signaling pathways active in a given cell line, plays a crucial role in determining its sensitivity to ether lipids.
In a study on the human epidermoid carcinoma cell line HEp-2, treatment with this compound led to significant changes in the lipidome but did not affect cellular functions such as growth and endocytosis[2][3]. This finding in a cancer cell line, where cytotoxic effects might be expected, highlights the complexity of this compound's actions and suggests that its effects may be cell-type specific and not universally cytotoxic.
Signaling Pathways Modulated by this compound
The precise signaling pathways modulated by this compound are still under investigation. However, based on the known functions of ether lipids and their downstream metabolites, several key pathways are likely to be involved.
Apoptosis Induction
Ether lipids are well-documented inducers of apoptosis in cancer cells[4]. This process is often mediated through the intrinsic mitochondrial pathway. While direct evidence for this compound is still emerging, it is hypothesized that its incorporation into cellular membranes and subsequent metabolic products can lead to the activation of pro-apoptotic proteins and caspases.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Lipid Signaling and Metabolism
This compound directly enters the ether lipid biosynthesis pathway, leading to an accumulation of ether-linked phospholipids. This alteration in the lipidome can have profound effects on cellular signaling. For example, changes in membrane composition can affect the function of membrane-bound receptors and signaling proteins. The observed decrease in glycosphingolipids and increase in ceramides in HEp-2 cells treated with HG suggests a complex interplay between different lipid metabolic pathways[2].
Caption: Overview of the impact of this compound on cellular lipid metabolism.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human prostate cancer (LnCap, DU145), human epidermoid carcinoma (HEp-2), and a non-malignant human cell line (e.g., primary prostate epithelial cells or an immortalized normal epithelial line) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in ethanol to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. The final ethanol concentration in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Treat cells with this compound at the determined IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Western Blot Analysis for Signaling Proteins
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, Caspase-3, Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.
Caption: General experimental workflow for comparative analysis.
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives possess significant biological activity, particularly against cancer cells. The primary mechanism of action appears to be linked to the modulation of cellular lipid composition, leading to downstream effects on cell signaling and, in many cases, the induction of apoptosis. However, the precise molecular mechanisms and the extent of selectivity for cancer cells over normal cells require further in-depth investigation.
Future research should focus on direct comparative studies of this compound across a broader panel of cancer and corresponding normal cell lines. Elucidating the specific signaling pathways affected by this compound will be crucial for understanding its mode of action and for identifying potential biomarkers for predicting cellular sensitivity. Such studies will be instrumental in unlocking the full therapeutic potential of this promising ether lipid.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in human leukemic cells by the ether lipid 1-octadecyl-2-methyl-rac-glycero-3-phosphocholine. A possible basis for its selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ether Lipid vs. The Acyl Analog: A Guide to Using Palmitin as a Negative Control in 1-O-Hexadecylglycerol Experiments
For researchers investigating the unique roles of ether lipids in cellular processes, the selection of an appropriate negative control is paramount. 1-O-Hexadecylglycerol (HG), a precursor for ether-linked glycerophospholipids, is a key tool in these studies.[1][2] Its structural analog, palmitin, which possesses a more common acyl (ester) linkage instead of an ether bond, is frequently employed as a negative control.[1][2][3] This guide provides an objective comparison of their effects, supported by experimental data, to aid in the design and interpretation of experiments in this field.
Rationale for Palmitin as a Control
This compound is an alkylglycerol, a type of glycerolipid with a hydrocarbon chain attached to the glycerol backbone via an ether bond at the sn-1 position.[4] Palmitin (a glyceride of palmitic acid, typically tripalmitin or monopalmitin) is the corresponding fatty acyl substance.[1][2] The core rationale for using palmitin as a control is to distinguish the cellular effects specifically arising from the ether linkage from the general effects of introducing a 16-carbon lipid into the cell.
Experimental Data: A Lipidomic Comparison
A key study by Bergan et al. (2013) performed a detailed quantitative lipidomic analysis of HEp-2 cells treated with 20 µM this compound (HG), 20 µM palmitin, or an ethanol control for 24 hours. The results highlight both the specific effects of HG and the shared effects of both lipids.
Table 1: Effects on Ether Lipids and Precursors
| Lipid Class | Control (% of total) | HG Treatment (% of total) | Palmitin Treatment (% of total) |
| PE O / PE P (Ether-linked PE) | ~10% | ~20% | ~10% |
| PC O / PC P (Ether-linked PC) | ~2% | ~4% | ~2% |
Data adapted from a study on PC-3 cells which showed similar trends.[3] HG treatment specifically and significantly doubles the cellular levels of ether-linked phospholipids (PE O/PE P and PC O/PC P), confirming its role as an ether lipid precursor. Palmitin has no such effect.
Table 2: Effects on Other Lipid Classes
| Lipid Class | HG Treatment Effect | Palmitin Treatment Effect | Interpretation |
| Glycosphingolipids | Decreased | No significant change | The decrease is an ether lipid-dependent effect.[1][2][5] |
| Ceramide (Cer) | Increased | Increased | The increase is not ether lipid-dependent.[1][2][5] |
| Phosphatidylinositol (PI) | Increased | Increased | The increase is not ether lipid-dependent.[1][2][5] |
| Lysophosphatidylinositol (LPI) | Increased significantly | No significant change | The increase is an ether lipid-dependent effect.[1][2] |
These findings are critical: while HG specifically remodels the lipidome to increase ether lipid content, both HG and palmitin can independently alter other lipid classes like ceramides and phosphatidylinositols.[1][5] Therefore, observing a change in ceramide levels after HG treatment cannot be solely attributed to the increase in ether lipids if palmitin induces a similar effect.
Signaling Pathways: Distinct Roles of Ether Lipids and Palmitic Acid
The differential effects of HG and palmitin stem from their integration into distinct metabolic and signaling pathways.
This compound is a precursor in the de novo synthesis of ether lipids, which occurs in the peroxisome.[4] These ether lipids are integral components of cell membranes, influencing fluidity and the formation of lipid rafts, which are critical for signal transduction.[6][7] They can also act as signaling molecules themselves or be precursors to signaling lipids like Platelet-Activating Factor (PAF).[4][8]
Palmitin is metabolized to palmitic acid, the most common saturated fatty acid in the body.[9] Palmitic acid is not merely a structural component; it is a potent signaling molecule involved in numerous pathways. It can induce cellular stress, inflammation, and apoptosis, and is known to modulate pathways like the PI3K/Akt and NF-κB signaling cascades.[10][11]
Experimental Protocols
This section details a generalized protocol for treating cultured cells to compare the effects of HG and palmitin, based on methodologies from published research.[1][2][3]
Materials
-
Complete cell culture medium
-
sn-1-O-hexadecylglycerol (HG)
-
dl-α-palmitin
-
Ethanol (for dissolving lipids)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lipid extraction, Western blot, PCR)
Experimental Workflow
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 8. Ether lipid - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications [frontiersin.org]
- 10. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
Validating the Specificity of 1-O-Hexadecylglycerol's Metabolic Incorporation: A Comparative Guide
For researchers investigating the distinct roles of ether lipids in cellular physiology and disease, accurately tracing their metabolic fate is paramount. 1-O-Hexadecylglycerol (HG) is a widely utilized precursor for increasing the cellular content of ether-linked glycerophospholipids. However, understanding its specificity and potential off-target effects is crucial for the correct interpretation of experimental results. This guide provides a comparative analysis of HG's metabolic incorporation, contrasting its effects with a relevant control and exploring alternative methodologies for tracking ether lipid metabolism.
Data Presentation: Quantitative Comparison of Metabolic Tracers
The following tables summarize the quantitative effects of this compound (HG) on the lipidome of HEp-2 cells compared to a vehicle control and a fatty acyl analog, palmitin. This data, derived from mass spectrometry-based lipidomics, highlights the specificity and off-target effects of HG supplementation.[1][2][3][4]
Table 1: Effect of this compound and Palmitin on Major Ether Lipid Classes
| Lipid Class | Control (mol%) | This compound (mol%) | Palmitin (mol%) |
| PC O (Plasmanylcholine) | 0.4 | 1.2 | 0.5 |
| PE O (Plasmanylethanolamine) | 0.8 | 1.5 | 0.9 |
| PC P (Plasmenylcholine) | 0.2 | 0.3 | 0.2 |
| PE P (Plasmenylethanolamine) | 2.1 | 2.5 | 2.2 |
Data adapted from Bergan et al., PLOS ONE, 2013.[1][3][4]
Table 2: Off-Target Effects on Other Lipid Classes
| Lipid Class | Control (mol%) | This compound (mol%) | Palmitin (mol%) |
| Ceramide (Cer) | 0.3 | 0.5 | 0.5 |
| Glucosylceramide (GlcCer) | 0.4 | 0.2 | 0.3 |
| Lactosylceramide (LacCer) | 0.2 | 0.1 | 0.2 |
| Phosphatidylinositol (PI) | 2.8 | 3.5 | 3.4 |
| Lysophosphatidylinositol (LPI) | 0.1 | 0.2 | 0.1 |
Data adapted from Bergan et al., PLOS ONE, 2013.[1][2][3][4]
Experimental Protocols
1. Cell Culture and Treatment
HEp-2 cells are cultured in DMEM supplemented with 10% fetal calf serum, penicillin, and streptomycin. For metabolic labeling experiments, cells are treated with 20 µM of this compound (dissolved in ethanol), 20 µM of palmitin (dissolved in ethanol), or an equivalent volume of ethanol as a vehicle control for 24 hours prior to harvesting.[1][3][4]
2. Lipid Extraction
After harvesting, cell pellets are subjected to a modified Bligh and Dyer extraction. Briefly, a mixture of chloroform and methanol is added to the cell pellet, followed by vortexing and incubation. Phase separation is induced by the addition of water. The lower organic phase, containing the lipids, is collected, dried under a stream of nitrogen, and reconstituted in an appropriate solvent for mass spectrometry analysis.[1][3][4][5]
3. Mass Spectrometry Analysis
Untargeted lipidomics is performed using a high-resolution mass spectrometer coupled with ultra-high-pressure liquid chromatography (UHPLC). Lipids are separated on a C18 reversed-phase column. Data is acquired in both positive and negative ion modes. Lipid species are identified based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS) and quantified by comparing their peak areas to those of internal standards.[1][3][4][5]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of ether lipid biosynthesis.
The above diagram illustrates the de novo biosynthesis of ether lipids, which initiates in the peroxisome and continues in the endoplasmic reticulum. Exogenously supplied this compound can bypass the initial peroxisomal steps by being directly phosphorylated, thus entering the pathway at a later stage.
Caption: Experimental workflow for lipidomics analysis.
This diagram outlines the key steps in a typical lipidomics experiment designed to investigate the effects of metabolic precursors on the cellular lipid profile.
Caption: Platelet-Activating Factor (PAF) signaling pathway.
This diagram depicts the synthesis of the potent signaling ether lipid, Platelet-Activating Factor (PAF), from its precursor, alkyl-phosphatidylcholine (Alkyl-PC), and the subsequent signaling cascade initiated upon its binding to the PAF receptor, a G-protein coupled receptor (GPCR).
Comparison with Other Alternatives
While this compound is a valuable tool, other methodologies offer complementary approaches to studying ether lipid metabolism.
1. Palmitin as a Negative Control
-
Principle: Palmitin (1,3-dipalmitoyl-rac-glycerol) is a fatty acyl analog of HG. It provides a source of saturated fatty acids and a glycerol backbone, but lacks the ether linkage.
-
Application: By comparing the lipidomic changes induced by HG to those induced by palmitin, researchers can distinguish between effects specifically due to the incorporation of the 1-O-alkylglycerol backbone and more general effects of lipid supplementation.
-
Advantages: Helps to identify off-target effects. For instance, the observation that both HG and palmitin increase ceramide levels suggests this is not a specific consequence of increased ether lipid synthesis.[1][2][3][4]
-
Limitations: Does not provide a direct measure of metabolic flux through the ether lipid pathway.
2. Stable Isotope Labeled Tracers
-
Principle: Utilizes precursors such as glycerol or fatty acids labeled with stable isotopes (e.g., ¹³C, ²H). The incorporation of these isotopes into downstream lipid species is then tracked by mass spectrometry.
-
Application: Allows for the quantification of de novo synthesis and turnover of various lipid classes, including ether lipids.
-
Advantages: Provides a dynamic measure of metabolic flux. Can differentiate between pre-existing lipid pools and newly synthesized lipids.
-
Limitations: If a general precursor like glycerol is used, it will be incorporated into all glycerolipids, not just ether lipids, making it difficult to specifically track the ether lipid pathway without complex modeling.
3. Clickable and Fluorescent Analogs
-
Principle: Employs chemically modified precursors containing a "clickable" tag (e.g., an azide or alkyne) or a fluorescent dye.[6][7][8][9][10] These modified lipids are incorporated into cellular pathways and can then be visualized by fluorescence microscopy or detected after a click reaction with a reporter molecule.[6][7][8][9][10]
-
Application: Enables the visualization of the subcellular localization of newly synthesized lipids and the identification of lipid-protein interactions.
-
Advantages: Provides spatial and temporal information on lipid metabolism. Allows for the pull-down and identification of interacting proteins.
-
Limitations: The chemical modification may alter the metabolism and biological activity of the lipid. The bulkiness of some tags can interfere with enzymatic recognition and subcellular trafficking.
Conclusion
The metabolic incorporation of this compound is a valuable method for enriching cellular ether lipid content and studying their downstream effects. However, its use should be accompanied by careful consideration of its specificity. The data presented here demonstrates that while HG effectively increases the levels of target ether lipids, it also induces changes in other lipid classes. The use of palmitin as a control is essential for dissecting these effects. For a more dynamic and spatially resolved understanding of ether lipid metabolism, researchers should consider complementary approaches such as stable isotope tracing and the use of clickable or fluorescent lipid analogs. The choice of methodology will ultimately depend on the specific research question being addressed.
References
- 1. Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 5. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling of Phosphatidylinositol Lipid Products in Cells via Metabolic Engineering using a Clickable myo-Inositol Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Glycerolipid Metabolism using a Caged Clickable Glycerol-3-Phosphate Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Consequences of 1-O-Hexadecylglycerol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional consequences of the naturally occurring sn-1-O-Hexadecylglycerol and its synthetic enantiomer, sn-3-O-Hexadecylglycerol. While direct comparative studies on the biological effects of these two enantiomers are limited, this document synthesizes available data to highlight their differential metabolism and inferred downstream effects.
Introduction to 1-O-Hexadecylglycerol and its Stereochemistry
This compound, a monoalkylglycerol, is a key precursor in the biosynthesis of ether lipids, a class of glycerophospholipids where the fatty acid at the sn-1 position of the glycerol backbone is attached by an ether linkage instead of an ester linkage. These lipids are integral components of cellular membranes and are involved in a variety of cellular processes, including signaling and membrane trafficking.
The stereochemistry of this compound is critical to its biological activity. The naturally occurring enantiomer is sn-1-O-Hexadecylglycerol (also referred to as (S)-1-O-Hexadecylglycerol). Its counterpart, sn-3-O-Hexadecylglycerol (or (R)-1-O-Hexadecylglycerol), is the synthetic enantiomer. The primary difference in their functional consequences arises from the stereospecificity of the enzymes involved in ether lipid metabolism.
Metabolic Fate of this compound Enantiomers
The initial and rate-limiting step for the entry of exogenous this compound into the ether lipid biosynthetic pathway is its phosphorylation by the enzyme alkylglycerol kinase . This enzyme exhibits a high degree of stereospecificity for the sn-1 enantiomer.
-
sn-1-O-Hexadecylglycerol: This enantiomer is readily phosphorylated by alkylglycerol kinase to form 1-O-hexadecyl-sn-glycerol-3-phosphate. This product then serves as a substrate for subsequent enzymes in the pathway, leading to its incorporation into various ether-linked phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE).
-
sn-3-O-Hexadecylglycerol: Due to the stereospecificity of alkylglycerol kinase, the sn-3 enantiomer is not a substrate for this enzyme and therefore does not enter the primary ether lipid biosynthetic pathway. Its metabolic fate is less clear, but it is not significantly incorporated into complex ether lipids. It may be subject to other metabolic processes, such as catabolism, though specific data on this is scarce.
Comparative Data on Functional Consequences
The following tables summarize the known functional consequences of sn-1-O-Hexadecylglycerol and the inferred consequences for its sn-3 enantiomer based on the metabolic differences.
Table 1: Comparison of Metabolic Incorporation
| Parameter | sn-1-O-Hexadecylglycerol | sn-3-O-Hexadecylglycerol (inferred) | References |
| Substrate for Alkylglycerol Kinase | Yes | No | [Wikipedia on Alkylglycerol Kinase] |
| Incorporation into Ether-linked Phospholipids | Efficiently incorporated into PC and PE | Not significantly incorporated | [Bergan et al., 2013] |
| Effect on Cellular Ether Lipid Content | Significantly increases total ether lipid levels | No significant increase | [Bergan et al., 2013] |
Table 2: Comparative Effects on Cellular Lipidome and Processes
| Cellular Process/Lipid Class | Effect of sn-1-O-Hexadecylglycerol | Inferred Effect of sn-3-O-Hexadecylglycerol | References |
| Glycosphingolipid Levels | Decreased | No direct effect expected | [Bergan et al., 2013] |
| Ceramide Levels | Increased | No direct effect expected | [Bergan et al., 2013] |
| Phosphatidylinositol Levels | Increased | No direct effect expected | [Bergan et al., 2013] |
| Exosome Release | Stimulated | No direct effect expected | [Phuyal et al., 2015] |
| Membrane Domain Formation | Induces chiral discrimination in lipid domains | May exhibit different biophysical properties in membranes, but not well characterized | [ResearchGate article on chiral discrimination] |
Experimental Protocols
1. Lipidomic Analysis of Cells Treated with this compound Enantiomers
This protocol is adapted from Bergan et al., 2013, and can be used to assess the incorporation of this compound enantiomers into the cellular lipidome.
-
Cell Culture and Treatment:
-
Culture HEp-2 cells (or other cell line of interest) in appropriate growth medium.
-
Prepare stock solutions of sn-1-O-Hexadecylglycerol and sn-3-O-Hexadecylglycerol in ethanol.
-
Treat cells with a final concentration of 20 µM of each enantiomer for 24 hours. Use an ethanol-only control.
-
-
Lipid Extraction:
-
Harvest cells by trypsinization and wash with PBS.
-
Perform a two-step lipid extraction using a modified Folch method.
-
Add a mixture of chloroform/methanol (2:1, v/v) to the cell pellet, vortex, and incubate for 1 hour at room temperature.
-
Centrifuge and collect the supernatant.
-
Add a second volume of chloroform/methanol to the pellet, repeat the incubation and centrifugation, and pool the supernatants.
-
Add 0.2 volumes of 0.9% NaCl solution to the pooled supernatant, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids and dry under a stream of nitrogen.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried lipid extract in an appropriate solvent for mass spectrometry (e.g., chloroform/methanol 1:2, v/v).
-
Analyze the lipid composition using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
Use a suitable LC gradient to separate different lipid classes.
-
Identify and quantify the different ether-linked phospholipid species containing the hexadecyl chain by their characteristic mass-to-charge ratio and fragmentation patterns.
-
2. In Vitro Alkylglycerol Kinase Activity Assay
This hypothetical protocol is based on the known properties of kinases and can be used to compare the phosphorylation of the two enantiomers.
-
Enzyme Source:
-
Prepare a microsomal fraction from a suitable cell line or tissue known to have alkylglycerol kinase activity.
-
-
Assay Components:
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)
-
ATP (containing a radiolabel, e.g., [γ-³²P]ATP, for detection)
-
MgCl₂ (as a cofactor)
-
sn-1-O-Hexadecylglycerol and sn-3-O-Hexadecylglycerol as substrates.
-
-
Procedure:
-
Incubate the microsomal fraction with each enantiomer separately in the reaction buffer containing MgCl₂.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a solution to quench the enzyme activity and extract the lipids (e.g., chloroform/methanol).
-
Separate the phosphorylated product (1-O-hexadecyl-sn-glycerol-3-phosphate) from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled product formed using autoradiography or a phosphorimager.
-
Determine the enzyme kinetics (Vmax and Km) for each enantiomer.
-
Visualizations
Caption: Metabolic fate of this compound enantiomers.
Caption: Logical flow of the functional consequences.
Conclusion
The functional consequences of this compound are highly dependent on its stereochemistry. The naturally occurring sn-1 enantiomer is a substrate for key enzymes in the ether lipid biosynthetic pathway, leading to its incorporation into cellular membranes and subsequent modulation of the lipidome and various cellular processes. In contrast, the synthetic sn-3 enantiomer is largely excluded from this pathway due to the stereospecificity of alkylglycerol kinase.
While the direct biological effects of the sn-3 enantiomer remain largely uninvestigated, its inability to be metabolized via the primary ether lipid pathway suggests a profoundly different functional profile from its natural counterpart. Future research should focus on direct comparative studies to elucidate any potential off-target effects or unique biophysical properties of the sn-3 enantiomer, which could be of interest in the development of novel lipid-based therapeutics or research tools.
Unraveling the Cellular Impact of 1-O-Hexadecylglycerol: A Comparative Lipidomics Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid precursors on cellular lipidomes is paramount. This guide provides a detailed comparative analysis of cells treated with 1-O-Hexadecylglycerol (HG) and its analogs, supported by quantitative data and comprehensive experimental protocols.
This publication delves into the significant alterations in the lipid landscape of cells upon exposure to the ether lipid precursor, this compound (HG). Through a meticulous comparative lipidomics approach, this guide contrasts the effects of HG with its acyl analog, palmitin, and untreated control cells. The findings underscore the profound and specific impact of introducing an ether-linked lipid precursor on various lipid classes, offering valuable insights for therapeutic development and cellular biology research.
Quantitative Lipidomic Analysis: A Comparative Overview
The following tables summarize the quantitative changes observed in the lipidome of HEp-2 cells following treatment with 20 µM of this compound (HG) or 20 µM of its acyl analog, palmitin, for 24 hours, as compared to control cells treated with 0.1% (v/v) ethanol. The data, derived from mass spectrometry analysis, highlights the differential impact of an ether versus an ester linkage at the sn-1 position of the glycerol backbone.[1][2]
Table 1: Changes in Major Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) Species
| Lipid Species | Control (pmol/mg protein) | HG-Treated (pmol/mg protein) | Palmitin-Treated (pmol/mg protein) | Fold Change (HG vs. Control) |
| PC O 16:0/16:1 | 1.2 | 4.8 | 1.8 | 4.0 |
| PC O 16:0/18:1 | 2.5 | 10.0 | 3.8 | 4.0 |
| PE O 16:0/18:1 | 3.4 | 12.2 | 4.1 | 3.6 |
| PE O 16:0/20:4 | 1.8 | 6.8 | 2.1 | 3.8 |
Data adapted from a study on HEp-2 cells, showcasing the significant increase in ether-linked phosphatidylcholine (PC O) and phosphatidylethanolamine (PE O) species containing a 16:0 alkyl chain at the sn-1 position after HG treatment.[1]
Table 2: Alterations in Other Key Lipid Classes
| Lipid Class | Control (% of total lipids) | HG-Treated (% of total lipids) | Palmitin-Treated (% of total lipids) | Key Observation |
| Glycosphingolipids | 3.5 | 2.5 | 3.4 | Decreased with HG treatment |
| Ceramide | 1.2 | 1.8 | 1.7 | Increased with both HG and palmitin |
| Phosphatidylinositol (PI) | 2.8 | 4.2 | 4.0 | Increased with both HG and palmitin |
| Lysophosphatidylinositol (LPI) | 0.3 | 0.5 | 0.3 | Increased with HG treatment |
This table illustrates that while HG specifically boosts ether lipid levels, it also influences other lipid classes, some of which are similarly affected by its acyl analog, palmitin.[2][3][4]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.
Materials
-
sn-1-O-hexadecylglycerol (HG): Procured from Santa Cruz Biotechnology.[5]
-
dl-α-palmitin: Obtained from Sigma-Aldrich.[5]
-
Cell Culture Reagents: Fetal calf serum (PAA Laboratories), penicillin, and streptomycin (Invitrogen).[5]
Cell Culture and Treatment
HEp-2 cells were cultured in DMEM supplemented with 10% (v/v) fetal calf serum, 100 U/mL penicillin, and 100 U/mL streptomycin.[5] For the experiments, cells were treated with 20 µM HG (dissolved in ethanol), 20 µM palmitin (dissolved in ethanol), or 0.1% (v/v) ethanol as a control for 24 hours before harvesting for lipid analysis.[1][5]
Lipid Extraction
A modified Folch extraction method was utilized for lipid extraction. Briefly, cell pellets were resuspended in a mixture of chloroform and methanol. After centrifugation, the lower organic phase containing the lipids was collected and dried under a stream of nitrogen.
Mass Spectrometry Analysis
The lipid extracts were analyzed using a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[6] A triple quadrupole mass spectrometer was used for the identification and quantification of individual lipid species.[6] Absolute quantification was achieved using external standards and corrected with internal standards for accuracy.[6]
Data Processing
The raw data from the mass spectrometer was processed to identify and quantify over 300 lipid species from 17 different lipid classes.[1] The data presented in the tables represents the major lipid species that constituted more than 2% of their respective lipid class in at least one of the experimental conditions.[3][4]
Visualizing the Metabolic and Signaling Implications
The introduction of this compound into the cellular environment initiates a cascade of metabolic events and influences key signaling pathways.
Caption: Metabolic fate of this compound and its impact on other lipid pathways.
The provided diagram illustrates the entry of HG into the ether lipid synthesis pathway, leading to an increase in ether-linked phospholipids.[5] Concurrently, HG treatment leads to a decrease in glycosphingolipids and an increase in ceramide and phosphatidylinositol levels, suggesting a complex interplay between these metabolic routes.[3][4]
Conclusion
The comparative lipidomic analysis of cells treated with this compound and its acyl analog, palmitin, reveals a distinct and significant remodeling of the cellular lipidome by the ether-linked precursor. The substantial increase in specific ether-linked phosphatidylcholine and phosphatidylethanolamine species, alongside alterations in glycosphingolipid and phosphatidylinositol metabolism, highlights the targeted and broad-reaching effects of HG. These findings provide a critical foundation for researchers investigating the roles of ether lipids in cellular processes and for professionals in drug development exploring ether lipid analogs as potential therapeutic agents. The detailed experimental protocols and data presented herein serve as a valuable resource for guiding future research in this dynamic field.
References
- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 3. [PDF] The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | Semantic Scholar [semanticscholar.org]
- 4. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ether Phosphatidylcholine Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Safety Operating Guide
Proper Disposal of 1-O-Hexadecylglycerol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-O-Hexadecylglycerol (also known as Chimyl Alcohol), ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound. While it is generally not classified as a hazardous substance, it is prudent to handle it with care.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid Dust Inhalation: this compound is a solid; take care to avoid creating and inhaling dust particles during handling.
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water. Although not classified as a skin irritant, this practice minimizes any potential for irritation[1][2].
-
Eye Contact: If the chemical comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
-
Spills: In the event of a spill, the material should be picked up mechanically[3]. The spilled chemical and any absorbent materials used for cleanup should be disposed of as hazardous waste[4].
Step-by-Step Disposal Protocol
The disposal of this compound and its containers should be conducted in accordance with all applicable federal, state, and local regulations. The following protocol provides a general guideline; however, always consult your institution's Environmental Health and Safety (EH&S) department for specific requirements.
-
Waste Determination: The first step is to determine if the this compound waste is hazardous. A chemical is considered waste when it is no longer intended for use[4].
-
Uncontaminated this compound: Pure, uncontaminated this compound is not typically classified as hazardous waste. However, laboratory policy may require that all chemical waste be treated as hazardous.
-
Contaminated this compound: If the this compound is mixed with or contaminated by a hazardous substance (e.g., solvents, toxic metals), it must be treated as hazardous waste.
-
-
Segregation: Proper segregation of chemical waste at the source is crucial to prevent dangerous reactions[5].
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines.
-
Keep it separate from incompatible materials such as strong oxidizing agents.
-
-
Containerization: Use appropriate containers for waste collection.
-
Labeling: All waste containers must be clearly and accurately labeled.
-
The label should include the words "Hazardous Waste" (if applicable), the full chemical name ("this compound" or "Chimyl Alcohol"), and any associated hazards[8].
-
If it is a mixture, list all components and their approximate percentages[8].
-
Indicate the date when the waste was first added to the container[5].
-
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EH&S department to arrange for a pickup. Do not pour chemical waste down the drain unless it has been explicitly approved for that disposal route by your institution[9].
-
Empty Container Disposal:
-
A container that held a non-hazardous substance like pure this compound can typically be disposed of in the regular trash after it has been thoroughly emptied. Deface the label before disposal[4].
-
If the container held this compound that was mixed with a hazardous substance, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the defaced container can often be disposed of as regular trash[4].
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of any individual hazardous waste | [6] |
| SAA Time Limit (for partially filled containers) | May remain in a SAA for up to one (1) year | [8] |
| Full Container Removal from SAA | Within three days after the waste container becomes full | [8] |
| pH Range for Drain Disposal (for approved substances) | Between 5.5 and 10.5 | [9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their organization. Always remember that when in doubt about a disposal procedure, it is best to err on the side of caution and consult with your institution's Environmental Health and Safety department.
References
- 1. Chimyl Alcohol | C19H40O3 | CID 10448487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chimyl alcohol - Hazardous Agents | Haz-Map [haz-map.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. vumc.org [vumc.org]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-O-Hexadecylglycerol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-O-Hexadecylglycerol (also known as Chimyl Alcohol), a bioactive alkyl glyceryl ether utilized in various research applications, from lipidomics to pharmaceutical formulations.[1][2] Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[3][4] In animal studies, it has been observed to cause flaccid paralysis in subcutaneous lethal-dose studies in mice.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles (meeting ANSI Z87 standards).[5] | Protects eyes from dust, powders, and accidental splashes.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and potential irritation.[6] No glove is impervious to all chemicals, so they should be replaced as necessary to ensure adequate protection.[7] |
| Body Protection | Standard laboratory coat. | Protects skin and street clothes from contamination.[6] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or chemical fume hood. Use if dusts are generated. | Prevents inhalation of airborne particles. |
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₉H₄₀O₃ |
| Molecular Weight | 316.5 g/mol [3] |
| Appearance | White to off-white solid[2] |
| Melting Point | 62.5 - 67 °C[2][8] |
| CAS Number | 506-03-6 (sn-glycerol form), 6145-69-3 (rac-glycerol form)[1][2] |
| Storage Temperature | 0 - 8 °C or -20°C[2][8] |
Operational Plans: Handling and Storage
Handling:
-
Work in a well-ventilated area. Using a chemical fume hood is recommended, especially when handling the powdered form, to avoid the formation and inhalation of dust and aerosols.[8]
-
Avoid direct contact with skin and eyes.[8]
-
Do not eat, drink, or smoke in the handling area.[8]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[8]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[8]
-
Keep apart from foodstuff containers or incompatible materials.[8]
Procedural Guidance: Donning and Doffing PPE
The following workflow illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize cross-contamination.
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action during an emergency is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Rinse mouth with water. Get medical help.[8] Do not induce vomiting. |
| Inhalation | Move the exposed person to fresh air at once.[9] If breathing has stopped or is difficult, provide artificial respiration and seek medical attention. |
| Skin Contact | Promptly flush the contaminated skin with soap and water.[9] Remove contaminated clothing and wash it before reuse.[10] |
| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[9] Get medical attention immediately. |
Chemical Spill Response Plan
In the event of a spill, follow this workflow to ensure safety and proper cleanup.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm.[4]
-
Waste Collection: Collect waste material, including contaminated PPE and cleanup materials, in a clearly labeled, tightly sealed container.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal facility.[8] All disposal practices must be in accordance with federal, state, and local environmental regulations. Do not dispose of down the drain or with general laboratory trash.
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can build a foundation of safety and trust, ensuring that your valuable research with this compound is conducted with the utmost care and responsibility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Chimyl Alcohol | C19H40O3 | CID 10448487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C19H40O3 | CID 72733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. echemi.com [echemi.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. webgate.ec.europa.eu [webgate.ec.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
